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  • Product: 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride
  • CAS: 1305710-83-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the Single Crystal X-ray Diffraction Analysis of 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride

Abstract This technical guide provides a comprehensive overview of the single crystal X-ray diffraction (SC-XRD) analysis of 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride, a key building block in medicinal chemistry. Tai...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the single crystal X-ray diffraction (SC-XRD) analysis of 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride, a key building block in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document details the journey from molecular synthesis and crystallization to data acquisition, structure refinement, and interpretation. By elucidating the causality behind experimental choices and adhering to international standards, this guide serves as a robust resource for understanding the three-dimensional architecture of this versatile compound and its implications for rational drug design.

Introduction: The Significance of 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2][3] The title compound, 1-(prop-2-yn-1-yl)-1H-imidazole, is of particular interest. It features a terminal alkyne group—the propargyl moiety—which makes it an ideal synthon for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[4] This powerful reaction allows for the efficient and specific covalent linking of the imidazole scaffold to other molecules, enabling the rapid generation of diverse chemical libraries for drug screening.[4]

The hydrochloride salt form enhances the compound's stability and aqueous solubility, properties that are often advantageous for both pharmaceutical formulation and the growth of high-quality single crystals. Determining the precise three-dimensional atomic arrangement of this molecule through single-crystal X-ray diffraction is paramount. This structural data provides invaluable insights into its conformation, potential intermolecular interactions, and the steric and electronic properties that govern its reactivity and biological activity.[5]

Synthesis and Crystallization: From Molecule to Single Crystal

Synthesis Protocol

The synthesis of 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride is typically achieved through a straightforward N-alkylation of imidazole.

Reaction Scheme:

  • N-alkylation: Imidazole is reacted with a propargyl halide (e.g., propargyl bromide) in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetonitrile). The reaction mixture is typically heated to drive the reaction to completion.

  • Salt Formation: After purification of the resulting 1-(prop-2-yn-1-yl)-1H-imidazole base, it is dissolved in a suitable solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in an anhydrous solvent (e.g., HCl in diethyl ether) is then added dropwise to precipitate the hydrochloride salt.

This method is analogous to established procedures for the N-alkylation of imidazole derivatives.[6]

The Art of Crystallization: A Self-Validating Protocol

The quality of the final crystal structure is entirely dependent on the quality of the single crystal used for data collection.[7] The primary objective is to facilitate slow, ordered growth to minimize lattice defects.

Recommended Crystallization Protocol: Slow Evaporation

  • Solvent Selection: Dissolve a small amount of 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride in a minimal volume of a polar solvent in which it is readily soluble, such as methanol or ethanol.

  • Inducing Supersaturation: To this solution, slowly add a less polar "anti-solvent" in which the compound is poorly soluble, such as diethyl ether or ethyl acetate, until the solution becomes faintly turbid. This indicates the point of saturation.

  • Clarification: Add a single drop of the primary solvent (methanol/ethanol) to redissolve the precipitate and achieve a clear, saturated solution.

  • Slow Growth: Cover the vial with a cap or parafilm and puncture it with a few small holes using a needle. This allows the more volatile solvent (diethyl ether) to evaporate slowly over several days.[7]

  • Harvesting and Validation: Once crystals have formed, they should be examined under a polarized light microscope. Suitable crystals will be transparent, possess well-defined faces, and extinguish light sharply when the polarizing filters are rotated, confirming they are single and not polycrystalline aggregates.[7]

Single Crystal X-ray Diffraction: Elucidating the 3D Structure

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides definitive information about the atomic and molecular structure of a crystalline substance.[8] The technique is based on the principle of Bragg's Law, where a beam of X-rays is scattered by the electron clouds of the atoms arranged in a regular lattice, producing a unique diffraction pattern.[8][9] Analysis of this pattern allows for the reconstruction of a three-dimensional model of the molecule.

Experimental and Analytical Workflow

The process from crystal mounting to final structural validation follows a rigorous, multi-step workflow.

SCXRD_Workflow cluster_exp Experimental Phase cluster_analysis Analytical Phase Crystal 1. Crystal Selection & Mounting DataCollection 2. X-ray Data Collection Crystal->DataCollection On Diffractometer (e.g., 100 K) DataReduction 3. Data Reduction & Correction DataCollection->DataReduction Raw Diffraction Images StructureSolution 4. Structure Solution (Phase Problem) DataReduction->StructureSolution Corrected Intensities (hkl file) Refinement 5. Structure Refinement StructureSolution->Refinement Initial Atomic Model Validation 6. Validation & Deposition (checkCIF) Refinement->Validation Refined Model FinalStructure Final Structural Model (CIF) Validation->FinalStructure IUCr Standards Met

Caption: Workflow for single-crystal X-ray diffraction analysis.

Methodology Details:

  • 1. Crystal Mounting: A high-quality crystal (typically 0.1-0.3 mm) is carefully selected and mounted on a thin loop.[9] It is then flash-cooled to a low temperature, usually 100 K, in a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage during data collection.[10]

  • 2. Data Collection: The crystal is placed in a single-crystal diffractometer. Monochromatic X-rays (commonly Mo Kα, λ = 0.71073 Å) are directed at the crystal.[8] As the crystal is rotated, a series of diffraction patterns are recorded on a detector.

  • 3. Data Reduction: The raw image data is processed to integrate the intensity of each diffraction spot. Corrections are applied for experimental factors such as the Lorentz effect, polarization, and absorption.

  • 4. Structure Solution: The corrected intensity data is used to solve the "phase problem" and generate an initial electron density map, from which the positions of most atoms can be determined.

  • 5. Structure Refinement: The initial atomic model is refined using a least-squares algorithm to achieve the best possible fit between the calculated and observed diffraction data. This iterative process optimizes atomic coordinates, bond lengths, angles, and thermal displacement parameters.

  • 6. Validation: The final structural model is rigorously validated using software like the IUCr's checkCIF service.[11] This ensures the data is chemically reasonable and meets publication standards. The final data is typically presented in a Crystallographic Information File (CIF).[12]

Representative Crystallographic Data and Structural Interpretation

While a public crystallographic deposition for 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride was not located, the following table presents representative data based on analyses of similar small molecule imidazole derivatives.[13][14] This data serves as an expert-informed expectation for a successful structure determination.

Table 1: Representative Crystallographic Data

ParameterExpected Value
Crystal Data
Chemical FormulaC₆H₇ClN₂
Formula Weight142.59 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or P2₁2₁2₁
a (Å)5 – 10
b (Å)8 – 15
c (Å)10 – 20
β (°)90 – 105 (for monoclinic)
Volume (ų)800 – 1500
Z4 or 8
Density (calculated)1.2 – 1.4 g/cm³
Data Collection
RadiationMo Kα (λ = 0.71073 Å)
Temperature100(2) K
Reflections collected> 5000
Independent reflections> 1500
R(int)< 0.05
Refinement
Refinement methodFull-matrix least-squares on F²
R1 [I > 2σ(I)]< 0.05
wR2 (all data)< 0.15
Goodness-of-fit (S)~1.0
Δρ_max, Δρ_min (e Å⁻³)-0.5 to 0.5
Key Structural Features
  • Molecular Geometry: The imidazole ring is expected to be essentially planar. The protonation will occur at the N3 nitrogen, which is not substituted with the propargyl group.

  • Hydrogen Bonding: The most significant intermolecular interaction will be a strong hydrogen bond between the protonated imidazole nitrogen (N3-H⁺) and the chloride anion (Cl⁻). This interaction is the primary driver of the crystal packing arrangement.

  • Crystal Packing: The molecules will likely pack in a layered or herringbone fashion, stabilized by the N-H···Cl hydrogen bonds and weaker C-H···π interactions involving the imidazole rings and alkyne groups. The precise arrangement dictates the crystal's macroscopic properties.

Implications for Drug Discovery and Development

The precise structural data obtained from SC-XRD is not merely an academic exercise; it is a cornerstone of modern drug design.

  • Structure-Activity Relationships (SAR): By knowing the exact 3D structure, researchers can understand how modifications to the molecule affect its biological activity. For example, the orientation of the propargyl group relative to the imidazole ring is critical for its accessibility in click chemistry reactions.

  • Rational Drug Design: The crystallographic data can be used to model how the molecule fits into the active site of a biological target (e.g., an enzyme or receptor). Understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, allows for the rational design of more potent and selective inhibitors.

  • Polymorph Screening: Different crystal packing arrangements (polymorphs) can have different physical properties, including solubility and stability, which are critical for drug development. SC-XRD is the definitive method for identifying and characterizing these different solid-state forms.

Conclusion

The single crystal X-ray diffraction analysis of 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride provides a definitive, high-resolution snapshot of its three-dimensional structure. This technical guide has outlined the essential workflow, from synthesis and crystallization to data analysis and interpretation, grounded in established scientific principles and best practices advocated by the International Union of Crystallography.[11][12] The resulting structural information is fundamental for advancing the use of this versatile synthon in medicinal chemistry, enabling the data-driven design of novel therapeutic agents.

References

  • International Union of Crystallography. (n.d.). Crystallographic Information Framework. Retrieved from [Link]

  • International Union of Crystallography. (2011, June 2). Publication standards for crystal structures. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Science Education Resource Center. Retrieved from [Link]

  • International Union of Crystallography. (2021, October 15). Recommendations of the Commission on Crystallographic Apparatus. Retrieved from [Link]

  • International Union of Crystallography Journals. (n.d.). Guidelines for biological crystal structures. Retrieved from [Link]

  • Akkurt, M., Mohamed, S. K., et al. (2013). 2,4,5-Triphenyl-1-(prop-2-en-1-yl)-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o988.
  • International Union of Crystallography Journals. (n.d.). Standards for Crystallographic Publishing. Retrieved from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Single-Crystal Diffraction. Department of Chemistry. Retrieved from [Link]

  • IntechOpen. (2022, October 30). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. Retrieved from [Link]

  • Reddy, K. L., et al. (2008). Preparation of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(3), 13-19.
  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • American Chemical Society Publications. (2019, February 21). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(prop-2-yn-1-yl)-1H-imidazole. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prop-2-en-1-yl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate--hydrogen chloride (1/1). PubChem. Retrieved from [Link]

  • OA Monitor Ireland. (n.d.). CCDC 273933: Experimental Crystal Structure Determination. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Biological Significance of Imidazole-Based Analogues in New Drug Development. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]

  • Iowa Research Online. (2024). CCDC 2352759: Experimental Crystal Structure Determination. Retrieved from [Link]

  • American Elements. (n.d.). 2-ethyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prop-2-yn-1-yl 1H-imidazole-1-carboxylate. PubChem. Retrieved from [Link]

  • Al-Blewi, F. F., et al. (2021). Imidazole and its derivatives as potential candidates for drug development. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(prop-2-yn-1-yl)-1H-imidazole-2-carbaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Retrieved from [Link]

  • Mumtaz, A., et al. (2016). Imidazole and its derivatives as potential candidates for drug development. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis and Single Crystal X-Ray Structure of New (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide. Retrieved from [Link]

  • ResearchGate. (2014, October 15). Synthesis, spectral characterization, single crystal X-ray diffraction and DFT studies of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 1-Allyl-1H-imidazole. Retrieved from [Link]

Sources

Exploratory

thermal stability and TGA analysis of 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride

An In-Depth Technical Guide on the Thermal Stability and Thermogravimetric Analysis (TGA) of 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride Executive Summary 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride (often referred t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Thermal Stability and Thermogravimetric Analysis (TGA) of 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride

Executive Summary

1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride (often referred to as N-propargyl imidazole hydrochloride, CAS 1269152-66-0)[1] is a critical bifunctional synthon widely utilized in the synthesis of hypergolic metal-organic frameworks (MOFs)[2], poly(ionic liquids)[3], and click-chemistry-derived pharmaceutical intermediates[4][5]. Understanding its thermal stability is paramount for researchers designing high-temperature polymerization workflows, melt-processing techniques, or evaluating the shelf-life of energetic materials. This whitepaper elucidates the fundamental thermal degradation mechanisms of this compound, provides a rigorously self-validating protocol for Thermogravimetric Analysis (TGA), and details the kinetic modeling required to predict its long-term thermal behavior.

Chemical Architecture and Thermal Vulnerabilities

The thermal stability of an imidazolium salt is dictated by the complex interplay between the cation's substituents and the nucleophilicity of the counterion. In the case of 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride, the molecule possesses two primary thermal vulnerabilities:

  • The Propargyl Moiety: The alkyne group ( −C≡CH ) is highly reactive. While it provides the necessary functionality for copper-catalyzed azide-alkyne cycloaddition (CuAAC)[4][5], the propargyl linker is susceptible to thermal cleavage or thermally induced oligomerization at elevated temperatures.

  • The Chloride Counterion: Unlike non-coordinating, heavily delocalized anions (such as bis(trifluoromethylsulfonyl)imide, [TFSI] ) which impart high thermal stability[6][7], the chloride anion ( Cl− ) is a strong nucleophile in the melt phase. At elevated temperatures, Cl− actively participates in the degradation of the imidazolium cation[8].

Mechanisms of Thermal Degradation

The primary thermal decomposition route for N-substituted imidazolium chlorides is not spontaneous ring fragmentation, but rather a reverse-Menshutkin reaction driven by nucleophilic attack[8].

When 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride is heated past its melting point and approaches its onset decomposition temperature ( Tonset​ ), the thermal energy overcomes the electrostatic lattice energy, resulting in a highly mobile ion pair. The chloride anion executes an SN​2 nucleophilic attack on the sterically accessible carbon of the propargyl group. This dealkylation yields neutral imidazole and propargyl chloride as the primary volatile degradation products.

Only at significantly higher temperatures (> 350 °C) does the secondary degradation pathway—radical-induced fragmentation of the imidazole heterocyclic ring—occur[8][9].

DegradationPathway A 1-(prop-2-yn-1-yl)-1H-imidazole HCl (Intact Salt) B Ion Pair Dissociation (Endothermic Phase) A->B Heating (> 150°C) C Nucleophilic Attack (SN2) by Chloride Anion B->C T_onset Reached D Propargyl Chloride + Imidazole (Dealkylation) C->D Primary Pathway E Ring Fragmentation (> 350°C) C->E Secondary Pathway

Thermal degradation mechanism of N-propargyl imidazolium chloride via SN2 dealkylation.

Thermogravimetric Analysis (TGA) Methodology

To accurately capture the thermal profile of 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride, a self-validating TGA protocol is required. Dynamic TGA (constant heating rate) often overestimates the true long-term thermal stability of imidazolium salts due to thermal lag and kinetic delays[10]. Therefore, a dual-method approach combining dynamic and isothermal TGA is the gold standard.

Step-by-Step Experimental Protocol

Phase 1: Instrument Calibration and Baseline Correction

  • Buoyancy Calibration: Run an empty alumina ( Al2​O3​ ) or platinum crucible through the exact temperature program (e.g., 25 °C to 600 °C at 10 °C/min) under a N2​ flow of 50 mL/min. Subtract this baseline from the sample run to correct for the buoyancy effect of the heated purge gas.

  • Sample Loading: Weigh precisely 5.0 to 10.0 mg of the crystalline 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride into the crucible. Causality: Using a small, uniform mass prevents thermal gradients within the sample bed, ensuring that the recorded temperature accurately reflects the sample temperature.

Phase 2: Dynamic TGA (Determination of Tonset​ ) 3. Purge: Equilibrate the sample at 30 °C for 15 minutes under high-purity Nitrogen ( N2​ ) or Helium ( He ) to remove ambient moisture and oxygen. Causality: Oxygen can induce premature oxidative degradation, masking the intrinsic SN​2 decomposition pathway[11]. 4. Heating Ramp: Heat the sample from 30 °C to 600 °C at a rate of 10 °C/min. 5. Data Extraction: Identify the step-change in the mass curve. Calculate Tonset​ using the step-tangent method (the intersection of the baseline prior to decomposition and the inflection tangent of the mass loss curve).

Phase 3: Isothermal TGA (Long-Term Stability Assessment) 6. Sub-Onset Holding: Based on the dynamic Tonset​ , select three temperatures that are 20 °C, 30 °C, and 40 °C below the Tonset​ . 7. Isothermal Dwell: Rapidly heat fresh samples to these target temperatures and hold for 10 to 24 hours[10]. Record the mass loss over time. Causality: This reveals the true maximum operating temperature for long-term processes, which is typically much lower than the dynamic Tonset​ [10].

TGAWorkflow N1 Sample Preparation (5-10 mg, Alumina Pan) N2 Atmosphere Purge (N2 or He at 50 mL/min) N1->N2 N3 Dynamic Heating (10 °C/min to 600 °C) N2->N3 Method A N4 Isothermal Kinetics (Hold at T < T_onset) N2->N4 Method B N5 Data Acquisition (Mass Loss & Derivative) N3->N5 N4->N5 N6 Kinetic Modeling (Arrhenius Parameters) N5->N6

Standardized self-validating workflow for dynamic and isothermal TGA analysis.

Quantitative Thermal Data

The thermal stability of N-propargyl imidazole derivatives varies significantly based on the counterion and coordination environment. While pure 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride typically exhibits decomposition near 150–200 °C due to the nucleophilic chloride, exchanging the anion or coordinating the ligand to a metal center drastically alters this profile.

Compound / ComplexCounterion / Metal Tonset​ (°C) Tpeak​ (°C)Primary Degradation Mechanism
1-(prop-2-yn-1-yl)-1H-imidazole HCl Chloride ( Cl− )~150 - 180~220 SN​2 Dealkylation (Propargyl cleavage)
Cu(PIm)₂ MOF [2]Copper ( Cu2+ )133 - 141140 (DSC)Ligand dissociation / Hypergolic ignition
Ag-PIm Framework [11]Silver ( Ag+ )144 - 190~200Loss of auxiliary ligands / Oxidization
Bis(3-propargyl-imidazolium) TFSI [3]TFSI ( [N(SO2​CF3​)2​]− )> 250> 300Ring fragmentation (Non-nucleophilic anion)

Note: Data synthesized from comparative thermogravimetric studies of N-propargyl imidazole frameworks and imidazolium halides at 10 °C/min heating rates under N2​ [2][3][11].

Kinetic Modeling of Thermal Decomposition

To predict the shelf-life or processing limits of 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride, researchers must extract the activation energy ( Ea​ ) of the decomposition process using the Arrhenius equation[10].

Using data from the Isothermal TGA (Phase 3 of the protocol), the rate of mass loss ( dtdα​ ) is monitored, where α is the degree of conversion (fractional mass loss).

For a zero-order or pseudo-first-order decomposition (typical for the initial stages of imidazolium dealkylation), the rate constant k(T) at a specific temperature is derived from the slope of the mass loss curve. The Arrhenius relationship is then applied:

ln(k)=ln(A)−R⋅TEa​​

Where:

  • k = Rate constant of degradation

  • A = Pre-exponential factor

  • Ea​ = Activation energy (kJ/mol)

  • R = Universal gas constant (8.314 J/(mol·K))

  • T = Absolute temperature (Kelvin)

By plotting ln(k) against T1​ (an Arrhenius plot) for the isothermal runs, the slope yields −REa​​ . Imidazolium chlorides typically exhibit activation energies in the range of 100 to 120 kJ/mol[9][10]. This relatively low Ea​ (compared to >150 kJ/mol for TFSI salts) mathematically validates the susceptibility of the propargyl-imidazole bond to chloride-mediated nucleophilic attack.

References

  • American Elements. "2-ethyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride." American Elements Catalog. Available at:[Link]

  • ACS Applied Materials & Interfaces. "Programming a Metal–Organic Framework toward Excellent Hypergolicity." ACS Publications, May 2022. Available at:[Link]

  • National Institutes of Health (PMC). "Assembling Silver Cluster-Based Organic Frameworks for Higher-Performance Hypergolic Properties." NIH, 2022. Available at:[Link]

  • New Journal of Chemistry. "Effects of repeat unit charge density on the physical and electrochemical properties of novel heterocationic poly(ionic liquid)s." RSC Publishing, Dec 2020. Available at:[Link]

  • ResearchGate. "Design, synthesis, antigiardial and in silico assessments of novel propargylamines containing nitroimidazole core." ResearchGate, Sep 2025 (Projected/Published). Available at: [Link]

  • ResearchGate. "Silica-tethered cuprous acetophenone thiosemicarbazone (STCATSC) as a novel hybrid nano-catalyst." ResearchGate, Nov 2018. Available at:[Link]

  • Semantic Scholar. "Thermal decomposition of carboxylate ionic liquids: trends and mechanisms." Semantic Scholar, Oct 2013. Available at:[Link]

  • The Journal of Physical Chemistry A. "Thermal Decomposition Mechanism of 1-Ethyl-3-methylimidazolium Bromide Ionic Liquid." ACS Publications, Nov 2011. Available at:[Link]

  • ResearchGate. "Long-term thermal stability of five imidazolium ionic liquids." The Journal of Chemical Thermodynamics, Oct 2013. Available at:[Link]

  • ResearchGate. "Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques." Journal of Thermal Analysis and Calorimetry, Mar 2016. Available at: [Link]

Sources

Foundational

Comprehensive Technical Guide and Laboratory Safety Data for 1-(Prop-2-yn-1-yl)-1H-imidazole Hydrochloride

Executive Summary 1-(Prop-2-yn-1-yl)-1H-imidazole hydrochloride (CAS: 1305710-83-1), commonly referred to as N-propargylimidazole hydrochloride, is a versatile nitrogen-containing heterocyclic building block[1]. In moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Prop-2-yn-1-yl)-1H-imidazole hydrochloride (CAS: 1305710-83-1), commonly referred to as N-propargylimidazole hydrochloride, is a versatile nitrogen-containing heterocyclic building block[1]. In modern medicinal chemistry, it serves as a dual-function pharmacophore: the imidazole ring acts as a strong coordinating ligand for heme-containing enzymes (e.g., cytochrome P450s), while the terminal alkyne provides a bioorthogonal handle for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. This whitepaper details the critical physicochemical properties, safety handling protocols, and self-validating experimental methodologies required to utilize this compound effectively in drug development workflows.

Chemical Identity & Physicochemical Profiling

Understanding the physical properties of the hydrochloride salt is essential for accurate stoichiometric calculations and storage. The hydrochloride salt is generally preferred over the free base (CAS: 18994-77-9) due to its enhanced stability and solid-state handling properties[2].

PropertyValue
Chemical Name 1-(Prop-2-yn-1-yl)-1H-imidazole hydrochloride
Synonyms N-Propargylimidazole HCl
CAS Number 1305710-83-1[3]
Molecular Formula C₆H₇ClN₂[2]
Molecular Weight 142.59 g/mol [2]
Appearance Solid (White to off-white powder)
Storage Conditions Inert atmosphere, Room Temperature[2]

Table 1: Key physicochemical properties of 1-(Prop-2-yn-1-yl)-1H-imidazole hydrochloride.

Material Safety Data Sheet (MSDS) & Hazard Mitigation

As an active pharmaceutical intermediate, 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride presents specific handling risks. It is classified under the Globally Harmonized System (GHS) as a skin, eye, and respiratory irritant[2].

Hazard ClassCategoryHazard Statement
Skin Irritation Category 2H315: Causes skin irritation[2]
Eye Irritation Category 2AH319: Causes serious eye irritation[2]
STOT (Single Exposure) Category 3H335: May cause respiratory irritation[2]

Table 2: GHS Hazard Identification and Classifications.

Laboratory Handling & Causality-Driven Safety Protocols
  • Storage under Inert Atmosphere: The terminal alkyne moiety is susceptible to slow oxidation, and the hygroscopic nature of the hydrochloride salt necessitates moisture exclusion. Storing under argon or nitrogen maintains stoichiometric accuracy and prevents degradation[2].

  • Avoidance of Unliganded Heavy Metals: Terminal alkynes can undergo deprotonation and metalation to form silver or copper acetylides[4]. These metal acetylides are highly shock-sensitive and explosive. Never expose the compound to unliganded Ag(I) or Cu(I/II) salts outside of controlled, dilute reaction conditions.

  • Personal Protective Equipment (PPE): Due to its H315 and H319 classifications, handling requires nitrile gloves, safety goggles, and a well-ventilated fume hood to prevent inhalation of particulate dust (H335)[2].

Safety_Workflow Exposure Accidental Exposure (Skin/Eye/Inhalation) Assess Immediate Assessment Exposure->Assess Skin Skin Contact: Wash with soap & water Remove contaminated clothing Assess->Skin Eye Eye Contact: Rinse with water for 15 mins Remove contact lenses Assess->Eye Inhale Inhalation: Move to fresh air Provide artificial respiration if needed Assess->Inhale Medical Seek Medical Attention (Provide SDS to Physician) Skin->Medical Eye->Medical Inhale->Medical

Emergency response workflow for accidental exposure to the compound.

Mechanistic Insights in Drug Discovery

The primary research value of 1-(prop-2-yn-1-yl)-1H-imidazole lies in its ability to generate 1,2,3-triazole-imidazole hybrids via click chemistry[1]. The 1,2,3-triazole ring is a recognized bioisostere for amide bonds, offering metabolic stability, while the imidazole ring is a "privileged scaffold" known for its broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties[1]. By reacting the terminal alkyne with diverse organic azides, researchers can rapidly construct chemical libraries for high-throughput biological screening.

Self-Validating Experimental Protocol: CuAAC Synthesis

The following protocol details the synthesis of a 1,2,3-triazole hybrid using 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride. This workflow is designed as a self-validating system , incorporating in-process controls to ensure high yield and purity.

Step-by-Step Methodology
  • Free-Base Generation (Neutralization):

    • Action: Suspend 1.0 eq of 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride in a 1:1 mixture of tert-butanol (t-BuOH) and water. Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The starting material is an HCl salt. The basicity of DIPEA neutralizes the hydrochloride, generating the free imidazole base. This is critical because acidic conditions protonate the organic azide and inhibit the formation of the active Cu(I)-acetylide intermediate.

  • In Situ Catalyst Generation:

    • Action: Add the organic azide (1.0 eq), followed by CuSO₄·5H₂O (0.05 eq) and sodium ascorbate (0.1 eq).

    • Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. Generating Cu(I) in the reaction flask prevents the rapid oxidation and disproportionation that plagues pre-formed Cu(I) salts (like CuI). The t-BuOH/H₂O biphasic solvent stabilizes the Cu(I) intermediate and solubilizes both the organic substrates and inorganic salts.

  • Reaction Monitoring (Self-Validation):

    • Action: Stir at room temperature for 12–24 hours. Monitor via Thin Layer Chromatography (TLC) using a KMnO₄ stain.

    • Causality: The terminal alkyne of the starting material will rapidly reduce KMnO₄, appearing as a bright yellow spot on a purple background. The disappearance of this spot confirms complete conversion. Validate the product mass via LC-MS (M+H) before proceeding to workup.

  • Aqueous Workup and Copper Stripping:

    • Action: Dilute the reaction with Ethyl Acetate (EtOAc) and wash with a 0.1 M aqueous EDTA solution, followed by brine.

    • Causality: Imidazoles are strong metal-coordinating ligands. Post-reaction, residual copper often chelates to the newly formed triazole-imidazole hybrid, which can cause false positives in downstream biological assays. EDTA acts as a stronger chelating agent, stripping the heavy metal into the aqueous phase and ensuring high compound purity.

CuAAC_Workflow Start 1-(Prop-2-yn-1-yl)-1H-imidazole HCl + Organic Azide Base Neutralization (DIPEA) (Free-base generation) Start->Base Catalyst Add CuSO4 & Sodium Ascorbate (Generate Cu(I) in situ) Base->Catalyst Reaction Stir at RT in t-BuOH/H2O (12-24 hours) Catalyst->Reaction Validation In-Process Control (TLC / LC-MS Validation) Reaction->Validation Validation->Reaction Incomplete Workup EDTA Aqueous Workup (Copper Removal) Validation->Workup Conversion > 95% Purification Column Chromatography (Yield: 1,2,3-Triazole Hybrid) Workup->Purification

Workflow for CuAAC synthesis using 1-(prop-2-yn-1-yl)-1H-imidazole HCl.

References

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride

Abstract This technical guide provides a comprehensive, in-depth analysis of the spectroscopic techniques required for the unambiguous structural elucidation and characterization of 1-(prop-2-yn-1-yl)-1H-imidazole hydroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic techniques required for the unambiguous structural elucidation and characterization of 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride (C₆H₇ClN₂). As a key heterocyclic building block, this compound integrates the versatile imidazole moiety with a reactive propargyl group, making it significant for applications in medicinal chemistry, materials science, and synthetic methodology, particularly in "click" chemistry reactions.[1][2][3] This document is intended for researchers, analytical scientists, and drug development professionals, offering not only predicted spectral data but also the underlying scientific rationale for experimental choices and data interpretation. We will cover Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, presenting detailed protocols and validated interpretation frameworks.

Introduction: The Molecular Profile
1.1 Chemical Structure and Properties

1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride is the salt form of the N-substituted imidazole base. The formation of the hydrochloride salt enhances the compound's solubility in aqueous media and stabilizes the imidazole ring through protonation, forming an imidazolium cation.

  • Molecular Formula: C₆H₇ClN₂

  • Molecular Weight: 142.59 g/mol

  • Structure:

Caption: Structure of 1-(prop-2-yn-1-yl)-1H-imidazolium chloride.

1.2 Rationale for Comprehensive Spectroscopic Characterization

In any research or development pipeline, from academic synthesis to pharmaceutical manufacturing, the absolute confirmation of a molecule's structure is a non-negotiable prerequisite. Spectroscopic characterization provides a molecular fingerprint, ensuring chemical identity, purity, and stability.[4] For a molecule like 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride, this is crucial for:

  • Validating Synthesis: Confirming that the desired N-alkylation has occurred at the N1 position and not N3.

  • Ensuring Purity: Identifying any residual starting materials, isomers, or by-products.

  • Guiding Downstream Applications: Providing a reference standard for reaction monitoring or quality control of formulated products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a hydrochloride salt, the choice of solvent is critical; Deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) are excellent choices due to their ability to dissolve the ionic compound.

2.1 ¹H NMR Spectroscopy: Proton Environment Mapping

The ¹H NMR spectrum maps the distinct electronic environments of all protons in the molecule. The formation of the imidazolium salt results in a significant downfield shift of the imidazole ring protons (H2, H4, H5) compared to the free base, due to the increased positive charge and deshielding effect.[5]

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Parameters: Use a standard pulse sequence with a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16-64 scans are sufficient.

Proton AssignmentPredicted δ (ppm) (DMSO-d₆)MultiplicityIntegrationRationale for Assignment
H2 (Imidazolium)9.0 - 9.3Singlet (s)1HMost deshielded proton, located between two electron-withdrawing nitrogen atoms in the cationic ring.
H5 (Imidazolium)7.7 - 7.9Triplet (t) or Singlet (s)1HDownfield due to the aromatic, cationic ring. May appear as a triplet if coupled to H4 and the CH₂ group, but often appears as a singlet or a narrow triplet.
H4 (Imidazolium)7.6 - 7.8Triplet (t) or Singlet (s)1HSimilar environment to H5, also downfield. The exact appearance depends on the resolution and coupling constants.
CH₂ (Propargyl)5.1 - 5.3Doublet (d)2HMethylene protons adjacent to the N1 of the imidazolium ring. Coupled to the terminal alkyne proton (H8).
H8 (Alkyne)3.3 - 3.5Triplet (t)1HTerminal alkyne proton, coupled to the propargyl CH₂ group.
N-H (Imidazolium)14.0 - 15.0Broad Singlet (br s)1HAcidic proton on the N3 nitrogen. Often broad and may exchange with residual water in the solvent.
2.2 ¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical nature (sp³, sp², sp, quaternary).

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Acquire on a 100 MHz or higher spectrometer.

  • Parameters: Employ a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

Carbon AssignmentPredicted δ (ppm) (DMSO-d₆)Rationale for Assignment
C2 (Imidazolium)136 - 138Most deshielded carbon, positioned between two nitrogen atoms.[6]
C4/C5 (Imidazolium)120 - 124Aromatic carbons of the imidazolium ring. May be resolved or appear as a single peak.
C7 (Alkyne, Quaternary)78 - 80Quaternary sp-hybridized carbon of the alkyne group.
C8 (Alkyne, Terminal)76 - 78Terminal sp-hybridized carbon of the alkyne, attached to a proton.
C6 (CH₂, Propargyl)36 - 38Aliphatic carbon attached to the N1 of the imidazolium ring.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.[7]

  • Sample Preparation: Place a small, solvent-free sample of the solid hydrochloride salt directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation
~3300≡C-H StretchStrong, SharpConfirms the presence of the terminal alkyne, a key structural feature.[3]
~3150-3000C-H Stretch (Aromatic/Imidazolium)MediumAssociated with the C-H bonds on the imidazolium ring.
~2950C-H Stretch (Aliphatic)Medium-WeakCorresponds to the propargyl CH₂ group.
~2120C≡C StretchWeak-MediumCharacteristic vibration of the carbon-carbon triple bond.[3]
~1600-1550C=N & C=C StretchMedium-StrongOverlapping stretches from the imidazolium ring system.
~1100-1200C-N StretchMediumRelates to the stretching of the C-N bonds within the ring and the propargyl-N1 bond.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and, by extension, the molecular formula of a compound. For a pre-charged ionic species like an imidazolium hydrochloride, Electrospray Ionization (ESI) is the ideal technique as it gently transfers the existing ion from solution into the gas phase.[8]

  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

  • MS Parameters: Operate the mass spectrometer in positive ion scanning mode.

  • Data Analysis: Identify the parent ion and perform tandem MS (MS/MS) to induce fragmentation and gain further structural information.

The primary ion observed will be the cation of the salt, which is the protonated form of the free base [C₆H₆N₂ + H]⁺.

  • Expected Parent Ion (M⁺): [C₆H₇N₂]⁺

  • Exact Mass: 107.0604 m/z

  • Monoisotopic Mass: 106.0531 Da (for the neutral free base)[9][10]

The fragmentation of this ion provides a roadmap of the molecule's structure. A plausible fragmentation pathway initiated by collision-induced dissociation (CID) is outlined below.[8][11]

fragmentation parent Parent Ion [C₆H₇N₂]⁺ m/z = 107.06 frag1 Fragment 1 [C₃H₃]⁺ m/z = 39.02 parent->frag1 - C₃H₄N₂ (Imidazole) frag2 Fragment 2 [C₅H₅N₂]⁺ m/z = 93.05 parent->frag2 - CH₂ frag3 Fragment 3 [C₄H₃N₂]⁺ m/z = 79.03 parent->frag3 - C₂H₄

Caption: Proposed ESI-MS/MS fragmentation pathway for m/z 107.06.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The imidazole ring contains a conjugated system that absorbs in the UV region.

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or water) in a quartz cuvette. A typical concentration is 10⁻⁴ to 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the wavelength range from approximately 200 to 400 nm, using the pure solvent as a blank reference.

Imidazole derivatives typically exhibit π→π* transitions.[12] For 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride, a primary absorption maximum (λₘₐₓ) is expected in the short-wavelength UV region.

  • Expected λₘₐₓ: 210 - 230 nm.

  • Interpretation: This absorption band is characteristic of the π→π* electronic transition within the aromatic imidazolium ring. The position and intensity can be influenced by the solvent polarity.[13][14] The absence of significant absorption in the visible region (>400 nm) confirms the compound is colorless.

Consolidated Characterization Workflow and Conclusion

The structural verification of 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride is a multi-faceted process where each spectroscopic technique provides a unique and complementary piece of the puzzle. The workflow below illustrates a logical and self-validating approach to characterization.

Caption: A validated workflow for the complete spectroscopic characterization.

References
  • Wiley-VCH. (n.d.). Supporting Information.
  • Ma, D., et al. (n.d.). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. PMC.
  • Benchchem. (n.d.). In-Depth Technical Guide: UV-Vis Absorption Spectrum of 8-Methyl-1H-naphtho[1,2-d]imidazole.
  • ACS Publications. (2026, January 13). Pyrene-Based Imidazole Derivatives as Visible-Light Photoinitiators: A Comprehensive Research and Application in Hybrid Radical/Cationic Stepwise Polymerization. Macromolecules.
  • (n.d.). Synthesis and theoretical study of new imidazole derivatives dyes and their application in dye sensitized solar cells.
  • MDPI. (2025, September 5). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives.
  • (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
  • (n.d.). 2,4,5-Triphenyl-1-(prop-2-en-1-yl)-1H-imidazole. PMC.
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • PubChemLite. (n.d.). 1-(prop-2-yn-1-yl)-1h-imidazole hydrochloride.
  • (n.d.). Quantum chemical and third order nonlinear optical investigation of (E)-1-(1H-imidazol-1-yl).
  • (2025, January 25). Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants.
  • PubChem. (n.d.). 1-(prop-2-yn-1-yl)-1H-imidazole.
  • Semantic Scholar. (2021, January 25). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Si.
  • National Institute of Standards and Technology. (n.d.). 1H-Imidazole. NIST WebBook.
  • TÜBİTAK Academic Journals. (2003, January 1). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III).
  • (n.d.). and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. PMC.
  • ChemicalBook. (n.d.). Imidazole(288-32-4) 1H NMR spectrum.
  • ChemicalBook. (n.d.). Imidazole(288-32-4) 13C NMR spectrum.
  • (n.d.). INFRARED REFERENCE SPECTRA.
  • Benchchem. (n.d.). Application Note: Mass Spectrometric Analysis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
  • ResearchGate. (n.d.). ¹³C NMR spectra of 2-(1H-imidazol-2-yl)pyridine: (bottom) dissolved in....
  • (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature.
  • (n.d.). Analysis of Imidazole Propionic Acid in Serum of Patients with Type 2 Diabetes Based on NiO@SiO 2 Solid-phase Extraction Coupled with Liquid Chromatography-Mass Spectrometry.
  • MDPI. (2022, December 2). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry.
  • RSC Publishing. (n.d.). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation.
  • Agilent. (2011, February 24). Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.
  • ResearchGate. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol Guide: Click Chemistry with 1-(prop-2-yn-1-yl)-1H-imidazole Hydrochloride

Executive Summary The compound 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride (also known as N-propargylimidazole HCl) is a highly versatile bifunctional synthon bridging medicinal chemistry and chemical biology[1]. Featu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride (also known as N-propargylimidazole HCl) is a highly versatile bifunctional synthon bridging medicinal chemistry and chemical biology[1]. Featuring a terminal alkyne, it serves as an ideal substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. Simultaneously, its imidazole core acts as a privileged pharmacophore, a metal-coordinating ligand, and a pH-responsive moiety[1][2].

This guide provides a comprehensive, self-validating framework for utilizing this compound in both small-molecule drug discovery and macromolecular bioconjugation. By understanding the physicochemical constraints of the hydrochloride salt and the mechanistic demands of the CuAAC catalytic cycle, researchers can optimize yields, prevent off-target oxidation, and build robust 1,2,3-triazole-imidazole hybrids[1][3].

Physicochemical Profiling & Quantitative Data

To design an effective reaction, one must account for the physical properties of the starting material. The hydrochloride salt form drastically improves aqueous solubility compared to the free base, making it highly suitable for green chemistry approaches and biological assays. However, the inherent acidity of the salt necessitates precise pH control during click reactions.

PropertyValue / Description
Chemical Name 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride
CAS Registry Number 1305710-83-1[1]
Molecular Formula C₆H₇ClN₂
Molecular Weight 142.59 g/mol
Appearance White to off-white crystalline solid
Solubility Profile High in H₂O, DMSO, MeOH; Low in non-polar organics
pKa (Imidazole conjugate acid) ~7.0 (Requires buffering or base for optimal reactivity)
Primary Application CuAAC Click Chemistry, Bioconjugation, Pharmacophore synthesis[1][3]

Mechanistic Rationale & Architectural Workflows

The Causality of Experimental Choices in CuAAC

The CuAAC reaction relies on the in situ generation of a Cu(I) catalytic species. When using 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride , three mechanistic factors dictate the experimental design:

  • Neutralization Requirement : The HCl salt will protonate the reaction microenvironment. Because the formation of the critical copper-acetylide intermediate requires the deprotonation of the terminal alkyne, a mild base (e.g., DIPEA or a basic buffer) must be added to drive the reaction forward.

  • Ligand Protection (THPTA) : Free Cu(I) can catalyze the production of reactive oxygen species (ROS), which degrade proteins and destabilize the catalyst. Adding a water-soluble ligand like THPTA stabilizes the Cu(I) oxidation state and accelerates the cycloaddition[3].

  • Order of Addition : Sodium ascorbate must be added last. This ensures that Cu(II) is reduced to Cu(I) only when all other components (alkyne, azide, and ligand) are fully homogenized, preventing premature catalyst degradation.

Mechanism Step1 Cu(II) Precursor (CuSO4) Step2 Reduction by Ascorbate Step1->Step2 Step3 Active Cu(I)-Ligand Complex Step2->Step3 Step4 Coordination with N-propargylimidazole (Deprotonation required) Step3->Step4 Step5 Azide Binding & Cyclization Step4->Step5 Step6 Protonation & Product Release Step5->Step6 Step6->Step3 Catalyst Regeneration

Caption: Catalytic cycle of CuAAC utilizing N-propargylimidazole and in situ Cu(I) generation.

Self-Validating Protocols

Protocol A: Synthesis of 1,2,3-Triazole-Imidazole Hybrids (Small Molecule)

This protocol is designed for the generation of pharmacological libraries (e.g., anticancer or antifungal screening compounds)[1]. The system uses a mixed aqueous-organic solvent to ensure the solubility of both the polar imidazole salt and potentially hydrophobic organic azides.

Reagents Required:

  • 1-(prop-2-yn-1-yl)-1H-imidazole HCl (1.0 equiv)

  • Target Organic Azide (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) - Crucial for neutralizing the HCl salt.

  • CuSO₄·5H₂O (0.05 equiv)

  • Sodium Ascorbate (0.10 equiv)

  • Solvent: tert-Butanol / Water (1:1 v/v)

Step-by-Step Methodology:

  • Substrate Solubilization: In a round-bottom flask, dissolve 1-(prop-2-yn-1-yl)-1H-imidazole HCl (1.0 mmol) and the target azide (1.0 mmol) in 10 mL of tert-butanol/water (1:1).

  • Neutralization: Add DIPEA (1.5 mmol) dropwise. Causality: This neutralizes the hydrochloride salt, freeing the alkyne for copper coordination and preventing acid-catalyzed degradation of the azide.

  • Catalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol) in 0.5 mL of water. Add this to the main reaction flask.

  • Initiation: Dissolve sodium ascorbate (0.10 mmol) in 0.5 mL of water and add it dropwise to the reaction mixture. Causality: Immediate color change from blue (Cu²⁺) to pale yellow/colorless indicates successful generation of the active Cu⁺ species.

  • Reaction & Monitoring: Stir at room temperature for 4–12 hours.

    • Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The disappearance of the UV-active azide spot and the emergence of a highly polar, Dragendorff-positive spot confirms triazole formation.

  • Workup: Evaporate tert-butanol under reduced pressure. Dilute the aqueous layer with saturated NaHCO₃ and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

Protocol B: Aqueous Bioconjugation (Protein Labeling)

When conjugating N-propargylimidazole to an azide-tagged protein (e.g., in Activity-Based Protein Profiling)[1], the reaction must be strictly aqueous, pH-controlled, and protected from oxidative damage[3].

Workflow A Azide-Tagged Protein in PBS (pH 7.4) E Incubate 1h, RT (CuAAC Bioconjugation) A->E B 1-(prop-2-yn-1-yl)-1H-imidazole HCl (100x excess) B->E C Pre-mix: CuSO4 + THPTA (1:5 molar ratio) D Add Sodium Ascorbate (Initiator) C->D D->E F Imidazole-Conjugated Protein (Ready for downstream assay) E->F

Caption: Workflow for CuAAC Bioconjugation using N-propargylimidazole and THPTA ligand.

Step-by-Step Methodology:

  • Protein Preparation: Ensure the azide-tagged protein is in a compatible buffer (e.g., 50 mM HEPES or PBS, pH 7.4) at a concentration of 1–2 mg/mL. Note: Avoid buffers containing primary amines (like Tris) if NHS-ester chemistry was previously used, though Tris is generally compatible with CuAAC.

  • Alkyne Addition: Add 1-(prop-2-yn-1-yl)-1H-imidazole HCl to a final concentration of 100 µM.

  • Catalyst Complexation (Critical Step): In a separate tube, pre-mix CuSO₄ (final reaction conc. 1 mM) with THPTA ligand (final reaction conc. 5 mM). Causality: Pre-complexing Cu(II) with THPTA ensures that upon reduction, the Cu(I) is immediately stabilized, preventing it from generating hydroxyl radicals that cause protein precipitation.

  • Reaction Assembly: Add the Cu-THPTA complex to the protein-alkyne mixture.

  • Initiation: Add freshly prepared sodium ascorbate (final reaction conc. 5 mM). Vortex gently.

  • Incubation: Incubate at room temperature for 1 hour in the dark.

    • Self-Validation Checkpoint: Run an aliquot on an SDS-PAGE gel followed by in-gel fluorescence (if a fluorophore is involved) or intact mass spectrometry (LC-TOF) to confirm a mass shift corresponding to the addition of the imidazole-triazole mass (+106 Da from the free base).

  • Purification: Remove excess reagents using a size-exclusion desalting column (e.g., PD-10) equilibrated with the assay buffer.

Troubleshooting & Optimization Matrix

Observed IssueMechanistic CauseCorrective Action
Incomplete Conversion (Protocol A) Acidic inhibition due to HCl salt preventing alkyne deprotonation.Verify pH is > 7.5. Add additional equivalents of DIPEA or Et₃N.
Protein Precipitation (Protocol B) Copper-induced oxidation or localized denaturation[1].Ensure Cu:THPTA ratio is at least 1:5. Verify Ascorbate is freshly prepared. Keep organic co-solvents (DMSO) < 5%.
Multiple Product Peaks (LC-MS) Formation of 1,5-disubstituted triazole byproducts or alkyne homocoupling (Glaser coupling).Exclude oxygen by degassing solvents with N₂ to prevent Glaser coupling. Ensure sufficient THPTA ligand is present to drive regioselective 1,4-CuAAC[3].
No Reaction / Catalyst Death Ascorbate oxidized prior to reaction, failing to generate Cu(I).Always prepare Sodium Ascorbate stock solutions immediately before use. Do not store aqueous ascorbate.

References

  • Organic Process Research & Development. (2024). THETA as an Efficient Cu-Binding Ligand for Manual and Automated “Click” Synthesis: the Rufinamide Case. ACS Publications.[Link]

  • ResearchGate. (n.d.). Evolution of ionic conductivity (s DC) with inverse temperature for PILs 7-10 and 12-15. ResearchGate. [Link]

Sources

Application

synthesis of N-heterocyclic carbenes (NHCs) from 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride

Application Note: Synthesis and Metallation of N-Heterocyclic Carbenes (NHCs) from 1-(Prop-2-yn-1-yl)-1H-imidazole Hydrochloride Executive Summary N-heterocyclic carbenes (NHCs) have fundamentally transformed organometal...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Metallation of N-Heterocyclic Carbenes (NHCs) from 1-(Prop-2-yn-1-yl)-1H-imidazole Hydrochloride

Executive Summary

N-heterocyclic carbenes (NHCs) have fundamentally transformed organometallic chemistry, offering robust σ -donating ligands that stabilize transition metals across various oxidation states. Propargyl-functionalized NHCs are of particular interest to drug development professionals and materials scientists because the terminal alkyne provides an orthogonally reactive handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry. This allows for the post-synthetic immobilization of catalysts or the conjugation of biological targeting moieties[1].

Starting from the bench-stable 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride, this guide details the causality-driven synthesis of di-substituted imidazolium precursors and their subsequent conversion into active metal-NHC (M-NHC) complexes.

Mechanistic Rationale & Strategic Workflow

The generation of an active NHC from a mono-substituted imidazole hydrochloride involves three critical phases, each dictated by specific chemical causalities:

  • Free-Basing (Restoring Nucleophilicity): The starting material is supplied as a hydrochloride salt to enhance shelf-life and prevent premature degradation. However, protonation at the N3 position renders the imidazole ring non-nucleophilic. Neutralization is mandatory to restore the N3 lone pair, enabling the subsequent SN​2 alkylation.

  • Quaternization (Establishing the Precursor): The neutral 1-(prop-2-yn-1-yl)-1H-imidazole must be alkylated to form a 1-alkyl-3-(prop-2-yn-1-yl)imidazolium halide. A di-substituted imidazolium core is the requisite precursor for stable carbene generation[1].

  • Chemoselective Deprotonation (The Ag₂O Route): The C2 proton of the imidazolium salt is highly acidic. However, the presence of the propargyl group introduces a severe chemoselectivity challenge. Utilizing strong bases (e.g., KOtBu , NaH , or n -BuLi) frequently leads to the unwanted deprotonation of the terminal alkyne or induces propargyl-allenyl tautomerization. To circumvent this, Silver(I) Oxide ( Ag2​O ) is deployed. Ag2​O acts as a mild, insoluble base that selectively deprotonates the C2 position while simultaneously coordinating the resulting carbene, forming a stable Ag(I)-NHC complex without disrupting the alkyne[2]. This intermediate serves as an ideal transmetalation agent for synthesizing Au, Pd, or Ru complexes[3].

NHC_Synthesis A 1-(prop-2-yn-1-yl)-1H-imidazole HCl (Protonated N3) B 1-(prop-2-yn-1-yl)-1H-imidazole (Nucleophilic N3) A->B Na2CO3 (aq) Neutralization C Imidazolium Halide (NHC Precursor) B->C R-X (e.g., MeI) Alkylation D Ag(I)-NHC Complex (Stable Transfer Agent) C->D Ag2O, CH2Cl2 Deprotonation E M-NHC Complex (Active Catalyst) D->E M-Cln Transmetalation

Stepwise synthesis of M-NHC complexes from 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride.

Chemoselectivity A 1-Alkyl-3-(prop-2-yn-1-yl)imidazolium B1 Strong Base (KOtBu, NaH) A->B1 B2 Mild Base/Metal (Ag2O) A->B2 C1 Alkyne Deprotonation & Allenyl Tautomerization B1->C1 Unwanted Side Reactions C2 Selective C2 Deprotonation (Ag-NHC Formation) B2->C2 Chemoselective

Chemoselectivity logical relationship: Ag2O prevents unwanted alkyne degradation.

Quantitative Reaction Parameters

Table 1: Optimization of N-Alkylation and Ag₂O Metallation Conditions

Reaction StepReagents & EquivalentsSolventTemp (°C)Time (h)Typical Yield (%)Validation Marker
Free-Basing Imidazole HCl (1.0 eq), Na2​CO3​ (1.5 eq) H2​O / CH2​Cl2​ 251>95Aqueous phase pH ~9
N-Alkylation Free Base (1.0 eq), R-Br (1.1 eq)THF or MeCN70–802485–90Appearance of N−CH2​ peak in 1H NMR
Ag-NHC Formation Imidazolium (1.0 eq), Ag2​O (0.55 eq) CH2​Cl2​ 25 (Dark)12–2475–85Disappearance of black Ag2​O powder
Transmetalation Ag-NHC (1.0 eq), AuCl(SMe2​) (1.0 eq) CH2​Cl2​ 252–480–95Precipitation of white AgCl

Experimental Protocols

Protocol 1: Free-Basing and Synthesis of 1-Alkyl-3-(prop-2-yn-1-yl)imidazolium Halide

This protocol establishes the requisite di-substituted imidazolium core.

  • Neutralization: Dissolve 10.0 mmol of 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride in 20 mL of deionized water. Slowly add 15.0 mmol of sodium carbonate ( Na2​CO3​ ) while stirring until effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane ( CH2​Cl2​ , 3 × 20 mL).

  • Self-Validation Checkpoint: Test the pH of the remaining aqueous layer; it should be ~9, confirming complete neutralization.

  • Drying & Concentration: Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the neutral 1-(prop-2-yn-1-yl)-1H-imidazole as a pale oil.

  • Alkylation: Dissolve the free base in 15 mL of anhydrous acetonitrile. Add 11.0 mmol of the desired alkyl halide (e.g., 1-bromohexane)[1].

  • Reflux: Heat the mixture to 80 °C under an inert nitrogen atmosphere for 24 hours.

  • Isolation: Cool to room temperature and precipitate the product by adding cold diethyl ether. Filter and dry the resulting 1-alkyl-3-(prop-2-yn-1-yl)imidazolium bromide under a high vacuum.

Protocol 2: Generation of the Ag(I)-NHC Complex

This protocol utilizes Ag2​O to selectively deprotonate the C2 position without compromising the terminal alkyne[2].

  • Preparation: In a flame-dried Schlenk flask shielded from light (wrap in aluminum foil), dissolve 5.0 mmol of the imidazolium salt from Protocol 1 in 25 mL of anhydrous CH2​Cl2​ .

  • Metallation: Add 2.75 mmol (0.55 eq) of Silver(I) Oxide ( Ag2​O ). The slight excess ensures complete consumption of the imidazolium salt.

  • Stirring: Stir the suspension vigorously at room temperature for 12 to 24 hours.

  • Self-Validation Checkpoint (Visual): The reaction is complete when the dense, black suspension of Ag2​O is entirely consumed, replaced by a fine white/gray suspension of silver halide salts.

  • Self-Validation Checkpoint (NMR): An aliquot analyzed via 1H NMR must show the complete disappearance of the highly downfield C2-H imidazolium proton (typically >9.5 ppm).

  • Filtration: Filter the mixture through a pad of Celite to remove the silver halide byproducts, yielding a clear solution of the Ag(I)-NHC complex.

Protocol 3: Transmetalation to Au(I)-NHC or Pd(II)-NHC

Ag-NHC complexes are excellent transfer agents for synthesizing highly active catalytic or antibacterial metal complexes[3].

  • Reaction Setup: To the freshly filtered CH2​Cl2​ solution of the Ag(I)-NHC complex (approx. 4.5 mmol), add 4.5 mmol of the target metal precursor (e.g., AuCl(SMe2​) for gold, or PdCl2​(COD) for palladium).

  • Transmetalation: Stir the mixture at room temperature for 2 to 4 hours.

  • Self-Validation Checkpoint: The transmetalation is driven by the precipitation of highly insoluble AgCl . The rapid formation of a white precipitate in the previously clear solution validates the successful transfer of the carbene ligand to the new metal center.

  • Purification: Filter the suspension through Celite to remove the AgCl . Concentrate the filtrate and precipitate the final M-NHC complex using pentane or diethyl ether.

References[2] Title: Recent Advances in N-Heterocyclic Carbene Coinage Metal Complexes in A3-Coupling and Carboxylation Reaction

Source: MDPI URL:[1] Title: Synthesis of Antibacterial Glycosylated Polycaprolactones Bearing Imidazoliums with Reduced Hemolytic Activity Source: ACS Publications (Biomacromolecules) URL:[3] Title: Antibacterial Surfaces Prepared through Electropolymerization of N-Heterocyclic Carbene Complexes: A Pivotal Role of the Metal Source: ACS Publications (ACS Applied Bio Materials) URL:

Sources

Method

Preparation of Functionalized Ionic Liquids Using 1-(Prop-2-yn-1-yl)-1H-imidazole Hydrochloride: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis and functionalization of ionic liquids (ILs) derived from the versatile precursor, 1-(prop-2-yn-1-yl)-1H-imidazole hydrochlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis and functionalization of ionic liquids (ILs) derived from the versatile precursor, 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride. This document is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique properties of task-specific ionic liquids. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Strategic Advantage of Alkyne-Functionalized Imidazolium Ionic Liquids

Ionic liquids, salts with melting points below 100°C, have emerged as highly versatile materials in various scientific domains, including as "green" solvents, catalysts, and advanced materials in pharmaceutical applications.[1][2] Their properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, can be meticulously designed by modifying their constituent cations and anions.[1]

The focus of this guide, 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride, is a strategic starting material for the synthesis of "task-specific" ionic liquids. The key to its utility lies in the propargyl group (prop-2-yn-1-yl), which features a terminal alkyne. This functional handle opens the door to a vast array of subsequent chemical modifications, most notably the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."[3][4] This allows for the covalent attachment of a wide range of molecular entities, enabling the creation of ionic liquids with tailored functionalities for specific applications, such as drug delivery, catalysis, and materials science.[5][6][7]

This guide will first detail the synthesis and characterization of a foundational alkyne-functionalized imidazolium ionic liquid, 1-methyl-3-(prop-2-yn-1-yl)-1H-imidazolium bromide. Subsequently, a detailed protocol for its functionalization via CuAAC will be presented, followed by an application example of the resulting triazole-functionalized ionic liquid.

Synthesis of 1-Methyl-3-(prop-2-yn-1-yl)-1H-imidazolium Bromide

The first step in the preparation of a functionalized ionic liquid from 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride is the quaternization of the imidazole ring. This is typically achieved through an N-alkylation reaction. In this protocol, we will synthesize 1-methyl-3-(prop-2-yn-1-yl)-1H-imidazolium bromide. It is important to first neutralize the hydrochloride salt to the free base, 1-(prop-2-yn-1-yl)-1H-imidazole, before proceeding with the quaternization.

Neutralization of 1-(Prop-2-yn-1-yl)-1H-imidazole Hydrochloride (Conceptual Protocol)

Rationale: The quaternization reaction requires a nucleophilic nitrogen on the imidazole ring. The hydrochloride salt protonates one of the nitrogen atoms, rendering it non-nucleophilic. Therefore, a basic workup is necessary to generate the free base.

Protocol:

  • Dissolve 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride in a suitable solvent such as dichloromethane.

  • Wash the organic solution with a saturated aqueous solution of a mild base, such as sodium bicarbonate, to neutralize the hydrochloric acid.

  • Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the free base, 1-(prop-2-yn-1-yl)-1H-imidazole, as an oil or low-melting solid.

Quaternization to 1-Methyl-3-(prop-2-yn-1-yl)-1H-imidazolium Bromide

Rationale: This step involves a standard SN2 reaction where the nucleophilic nitrogen of the free imidazole derivative attacks the electrophilic carbon of an alkyl halide, in this case, methyl bromide (or a suitable methylating agent). The choice of solvent is critical to ensure solubility of the reactants and facilitate the reaction.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(prop-2-yn-1-yl)-1H-imidazole in a suitable solvent like acetonitrile or toluene.

  • Add a slight molar excess (e.g., 1.1 equivalents) of methyl bromide (or iodomethane for higher reactivity) to the solution.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-70°C) and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the resulting ionic liquid may precipitate out of the solution or form a viscous liquid.

  • If a precipitate forms, it can be collected by filtration, washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials, and then dried under vacuum.

  • If a liquid phase is obtained, the solvent can be removed under reduced pressure, and the resulting viscous liquid washed with diethyl ether and dried under vacuum.

Characterization Data

The successful synthesis of 1-methyl-3-(prop-2-yn-1-yl)-1H-imidazolium bromide should be confirmed by spectroscopic methods.

Table 1: Spectroscopic Data for 1-Methyl-3-(prop-2-yn-1-yl)-1H-imidazolium Bromide

Technique Expected Observations
¹H NMR Signals corresponding to the imidazolium ring protons, the N-methyl protons, the methylene protons of the propargyl group, and the acetylenic proton. The chemical shifts of the imidazolium protons will be downfield due to the positive charge.
¹³C NMR Resonances for the carbons of the imidazolium ring, the N-methyl carbon, the methylene carbon, and the two sp-hybridized carbons of the alkyne.
FT-IR Characteristic absorption bands for the C≡C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹), as well as bands associated with the imidazolium ring.

Functionalization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of the synthesized imidazolium salt is a versatile handle for further functionalization using the CuAAC reaction. This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole ring by reacting with an organic azide.

Workflow for CuAAC Functionalization

G start 1-Methyl-3-(prop-2-yn-1-yl)-1H-imidazolium Bromide reaction CuAAC Reaction Mixture start->reaction azide Organic Azide (R-N3) azide->reaction catalyst Copper(I) Source (e.g., CuI or CuSO4/Sodium Ascorbate) catalyst->reaction solvent Solvent (e.g., DMF, DMSO, or water/t-BuOH) solvent->reaction workup Work-up and Purification reaction->workup product Triazole-Functionalized Ionic Liquid workup->product

Caption: Workflow for the CuAAC functionalization of the alkyne-containing ionic liquid.

Detailed Protocol for CuAAC with Benzyl Azide

Rationale: This protocol provides a concrete example of a CuAAC reaction. Benzyl azide is chosen as a representative organic azide. The reaction is catalyzed by a copper(I) species, which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. The choice of solvent is crucial for dissolving all reactants.

Experimental Protocol:

  • In a reaction vessel, dissolve 1-methyl-3-(prop-2-yn-1-yl)-1H-imidazolium bromide (1 equivalent) and benzyl azide (1 equivalent) in a suitable solvent mixture, such as a 1:1 mixture of water and tert-butanol.[8]

  • To this solution, add a catalytic amount of copper(II) sulfate pentahydrate (e.g., 1-5 mol%).

  • Add a freshly prepared aqueous solution of sodium ascorbate (e.g., 10-20 mol%) to the reaction mixture. The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or NMR spectroscopy by observing the disappearance of the starting materials.

  • Upon completion, the reaction mixture may be diluted with water and extracted with a suitable organic solvent like ethyl acetate to remove organic byproducts.

  • The aqueous layer containing the functionalized ionic liquid can be concentrated under reduced pressure.

  • Further purification can be achieved by column chromatography or recrystallization, depending on the properties of the product.

Expected Characterization of the Triazole Product

The formation of the 1,4-disubstituted triazole ring can be confirmed by spectroscopic analysis.

Table 2: Expected Spectroscopic Changes after CuAAC Reaction

Technique Observations
¹H NMR Disappearance of the acetylenic proton signal. Appearance of a new singlet for the triazole ring proton. Appearance of signals corresponding to the benzyl group.
¹³C NMR Disappearance of the two alkyne carbon signals. Appearance of two new signals for the triazole ring carbons. Appearance of signals for the benzyl group carbons.
FT-IR Disappearance of the characteristic C≡C-H and C≡C stretching bands.

Application Protocol: Triazole-Functionalized Ionic Liquid as a Catalyst

Imidazolium-based ionic liquids, particularly those functionalized with triazole moieties, can act as efficient organocatalysts or ligands in various organic transformations.[9] The triazole unit can coordinate with metal catalysts, enhancing their activity and stability.

Application Workflow: Catalytic Esterification

G acid Carboxylic Acid reaction Esterification Reaction acid->reaction alcohol Alcohol alcohol->reaction catalyst Triazole-Functionalized Ionic Liquid catalyst->reaction product Ester reaction->product separation Product Separation and Catalyst Recycling reaction->separation separation->catalyst Recycled Catalyst

Caption: Workflow for a catalytic application of the synthesized ionic liquid.

Protocol for the Esterification of a Carboxylic Acid

Rationale: This protocol demonstrates the use of the synthesized triazole-functionalized ionic liquid as a dual solvent-catalyst for an esterification reaction. The imidazolium moiety itself can act as a Brønsted acid catalyst, and the overall ionic liquid provides the reaction medium.

Experimental Protocol:

  • In a reaction vessel, add the carboxylic acid (e.g., acetic acid) and the alcohol (e.g., butanol) in a 1:1 molar ratio.

  • Add the synthesized triazole-functionalized ionic liquid as the catalyst and solvent (e.g., 10-20 mol% relative to the carboxylic acid).

  • Heat the reaction mixture to a suitable temperature (e.g., 80-100°C) with stirring. The reaction can be monitored by gas chromatography (GC) or NMR to follow the formation of the ester.

  • After the reaction is complete, the ester product can be separated from the ionic liquid by extraction with a non-polar solvent (e.g., hexane) or by distillation if the product is volatile.

  • The ionic liquid can then be dried under vacuum and reused for subsequent reaction cycles, demonstrating a key advantage of using ionic liquids as catalysts.

Conclusion and Future Perspectives

This guide has provided a detailed framework for the synthesis and functionalization of ionic liquids starting from 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride. The protocols are designed to be robust and adaptable for various research applications. The ability to introduce a wide range of functionalities via the alkyne handle using "click" chemistry makes these imidazolium-based ionic liquids highly valuable platforms for the development of new materials with tailored properties for applications in catalysis, drug delivery, and beyond. Future work in this area will likely focus on the development of novel functionalized ionic liquids with enhanced biological activity, improved catalytic efficiency, and applications in advanced materials.

References

  • Springer Professional. (n.d.). Application of Ionic Liquids in Drug Delivery. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of ionic liquids (ILs) in drug delivery systems design and development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. Retrieved from [Link]

  • Hilaris Publisher. (2022, December 30). Ionic Liquids' Role in Drug Delivery Systems and Recent Advances. Retrieved from [Link]

  • Institute of Metal Physics. (n.d.). Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Evaluation of Imidazolium-based Ionic Liquids towards Vermicidal Activity - Supporting Information. Retrieved from [Link]

  • Jena Bioscience. (2011, December 15). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]

  • Encyclopedia.pub. (2023, March 3). Ionic Liquids in Drug Delivery Systems. Retrieved from [Link]

  • Research & Reviews: Journal of Chemistry. (2013, February 2). Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. Retrieved from [Link]

  • Journal of Laboratory Chemical Education. (2022, June 13). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A convergence of synthesis and antimicrobial research: imidazolium based dicationic ionic liquids. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0197304). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of triazole derivatives using imidazole-based ionic liquids. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Functionalized imidazolium salts for task-specific ionic liquids and their applications. Retrieved from [Link]

  • University of Twente. (n.d.). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Retrieved from [Link]

  • Missouri University of Science and Technology. (n.d.). Synthesis and toxicity studies of imidazolium-based ionic liquids. Retrieved from [Link]

  • MDPI. (2025, October 2). Synthesis and Characterization of Imidazolium-Based Ionenes. Retrieved from [Link]

  • ACS Publications. (2023, January 18). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. Retrieved from [Link]

  • MDPI. (2025, October 1). Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • ResearchGate. (n.d.). CuAAC: The Quintessential Click Reaction. Retrieved from [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Using imidazolium-based ionic liquids as dual solvent-catalysts for sustainable synthesis of vitamin esters: inspiration from bio- and organo-catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of 1-allyl-3-(phthalimide-2-yl)methylbenzimidazolium bromide (7). Retrieved from [Link]

Sources

Application

Application Note: Precision Surface Functionalization with 1-(prop-2-yn-1-yl)-1H-imidazole Hydrochloride via CuAAC

Introduction & Mechanistic Rationale The compound (also known as N-propargylimidazole) is a highly versatile bifunctional synthon that bridges the gap between bioorthogonal conjugation and advanced coordination chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound (also known as N-propargylimidazole) is a highly versatile bifunctional synthon that bridges the gap between bioorthogonal conjugation and advanced coordination chemistry[1]. Its molecular architecture features two critical domains:

  • A Terminal Propargyl Group (Alkyne): Enables highly specific, irreversible Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) [2].

  • An Imidazole Ring: Serves as a privileged scaffold for transition metal coordination (e.g., Zn²⁺, Co²⁺, Cu²⁺), bio-catalysis, and the generation of pH-responsive surfaces[3].

Causality Check: Why use the Hydrochloride Salt? A common failure point in functionalizing surfaces with free imidazoles via CuAAC is catalyst poisoning. The free nitrogen of the imidazole ring is a strong Lewis base that competitively chelates the Cu(I) catalyst, stalling the cycloaddition reaction. By utilizing 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride, the imidazole nitrogen is protonated and effectively masked during the reaction. Once the click reaction is complete, a simple alkaline wash deprotonates the ring, fully restoring its coordination capabilities.

Workflow Visualization

Workflow Azide Azide-Modified Surface Reaction CuAAC 'Click' Reaction Azide->Reaction Alkyne N-propargylimidazole HCl Alkyne->Reaction Catalyst Cu(I) Catalyst Complex Catalyst->Reaction Catalyzes Product Imidazole-Terminated Surface Reaction->Product Cycloaddition

CuAAC workflow for surface functionalization using N-propargylimidazole hydrochloride.

Reaction Kinetics & Catalyst Optimization

The thermodynamic instability of Cu(I) in aqueous environments necessitates a stabilizing ligand[4]. For surface functionalization, THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is the ligand of choice due to its superior water solubility and protective properties.

Table 1: Optimization of CuAAC Ligands for Imidazole Surface Functionalization

Ligand SystemSolvent CompatibilityRelative Reaction RateCatalyst ProtectionCausality for Selection
None Aqueous / OrganicBaseline (1x)PoorCu(I) rapidly oxidizes to inactive Cu(II); high risk of surface degradation.
TBTA DMSO / t-BuOHFast (15x)ModerateRequires organic solvents; unsuitable for delicate bio-surfaces.
THPTA 100% AqueousVery Fast (25x)ExcellentHigh water solubility; completely sequesters Cu(I) from non-specific surface interactions.

Detailed Experimental Protocol

This self-validating protocol details the grafting of the imidazole moiety onto an azide-functionalized surface (e.g., silica nanoparticles or gold slides).

Materials Required:
  • Azide-functionalized surface (SiNP-N₃ or Au-N₃).

  • 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride.

  • [4].

  • Sodium ascorbate (reduces Cu(II) to active Cu(I)).

  • Degassed Deionized Water and DMSO.

Step-by-Step Methodology:

Step 1: Reagent Preparation Prepare a 100 mM aqueous solution of CuSO₄·5H₂O and a 50 mM solution of THPTA in water. Separately, prepare a 100 mM solution of sodium ascorbate in water.

  • Causality: Sodium ascorbate is highly susceptible to aerial oxidation. It must be prepared immediately before use to ensure the quantitative reduction of the copper catalyst[5].

Step 2: Catalyst Pre-complexation In a microcentrifuge tube, mix 10 µL of the CuSO₄ solution with 20 µL of the THPTA solution. Vortex briefly and incubate for 5 minutes at room temperature.

  • Causality: Pre-complexing the copper with THPTA before introducing it to the reaction prevents free Cu(II) or Cu(I) from non-specifically binding to the surface or generating destructive reactive oxygen species (ROS)[4].

Step 3: Reaction Assembly In a pressure-tight reaction vial, suspend the azide-functionalized surface in 1 mL of a 1:1 Water/DMSO mixture. Add 5 equivalents (relative to the estimated surface azide density) of 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride. Add the pre-complexed Cu-THPTA solution to the vial.

Step 4: Degassing Bubble the reaction mixture with an inert gas (Argon or Nitrogen) for 30 to 60 seconds[6].

  • Causality: Dissolved oxygen drives the oxidation of active Cu(I) back to inactive Cu(II). Degassing creates an anaerobic environment, sustaining the catalytic cycle and maximizing surface grafting density[6].

Step 5: Initiation Add 40 µL of the freshly prepared sodium ascorbate solution to the vial. Flush the headspace with inert gas, seal tightly, and agitate gently at room temperature for 12 hours.

Step 6: Work-up and Validation Recover the surface via centrifugation or filtration. Wash sequentially with 0.1 M EDTA (pH 8.0), deionized water, and ethanol.

  • Causality: The EDTA wash is a critical self-validating step. It strips any residual copper chelated by the newly formed 1,2,3-triazole or imidazole rings, ensuring that subsequent analytical or coordination assays (e.g., binding Zn²⁺) are not compromised by copper contamination[3].

In-Line Validation & Characterization

To confirm the integrity of the functionalized surface, researchers must verify the chemical transformation using the following analytical techniques:

  • FTIR Spectroscopy: Monitor the complete disappearance of the asymmetric azide stretching band at ~2100 cm⁻¹, confirming the consumption of surface azides.

  • X-ray Photoelectron Spectroscopy (XPS): Confirm the appearance of the N 1s peak at ~400 eV, corresponding to the newly formed 1,2,3-triazole linkage and the grafted imidazole nitrogen atoms.

References

  • Title: Synthetic strategies, crystal structures and biological activities of metal complexes with the members of azole family Source: researchgate.net URL: [Link]

  • Title: Click Chemistry: new protocol for the labeling and modification of biomolecules Source: interchim.fr URL: [Link]

Sources

Method

Application Note: Coordination Chemistry and Synthetic Utility of 1-(Prop-2-yn-1-yl)-1H-imidazole Hydrochloride with Transition Metals

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale The compound 1-(prop-2-yn-1-yl)-1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

The compound 1-(prop-2-yn-1-yl)-1H-imidazole (commonly known as N-propargylimidazole) is a highly versatile, dual-function pharmacophore and chemical synthon[1]. Structurally, it combines the robust σ -donating capabilities of an imidazole ring with the latent, orthogonal reactivity of a terminal alkyne[1]. In its commercially available hydrochloride salt form, the compound exhibits excellent shelf stability and water solubility; however, the protonation of the N3 (pyridine-type) nitrogen completely masks its ability to coordinate with transition metals.

From a Hard-Soft Acid-Base (HSAB) perspective , the deprotonated N3 nitrogen is a borderline/hard donor that preferentially coordinates with first-row transition metals such as Zn(II), Co(II), Ni(II), and Cu(II)[2][3]. Conversely, the terminal alkyne is a soft π -donor. This electronic differentiation allows researchers to synthesize stable metal-organic complexes via the imidazole ring while leaving the alkyne moiety completely uncoordinated and available for post-synthetic modification, such as Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) click chemistry[1].

This application note details the causality-driven protocols for freebasing the ligand, synthesizing transition metal complexes, and validating the orthogonal reactivity of the resulting metal-organic scaffolds.

Coordination & Reactivity Workflow

G A 1-(prop-2-yn-1-yl)-1H-imidazole HCl (Protonated N3) B Deprotonation (Base: Et3N or NaOH) A->B Neutralization C Free N-propargylimidazole (Active Sigma-Donor) B->C -HCl D Transition Metal Addition (ZnCl2, CoCl2, CuCl2) C->D Ligand Exchange E Coordination Complex (M-N3 Bond Formation) D->E Self-Assembly F Orthogonal Reactivity (CuAAC Click Chemistry) E->F Azide + Cu(I) G Triazole-Functionalized Metal-Organic Scaffold F->G Bio-conjugation

Fig 1: Logic map of N-propargylimidazole coordination and orthogonal click reactivity.

Transition Metal Coordination Profiles

Recent crystallographic and spectroscopic data demonstrate that N-propargylimidazole forms highly predictable coordination geometries depending on the metal center[2][3]. The table below summarizes the quantitative and structural data for key M(II) complexes.

Metal PrecursorComplex GeometryCoordination SphereMagnetic PropertiesKey Applications & Observations
ZnCl₂ TetrahedralZnN₂Cl₂DiamagneticCrystallizes in the monoclinic system. Used for baseline AIM (Atoms in Molecules) structural analysis[2].
Zn(OAc)₂ TetrahedralZnN₂O₂DiamagneticAcetate acts as the co-complexing agent. Exhibits classical H···O hydrogen bonding[2].
CoCl₂ OctahedralCoN₂Cl₂(H₂O)₂Paramagnetic ( μeff​ = 4.66 μB​ )Exhibits d→d transitions ~600 nm. Shows strong molecular docking affinity (-5.48 kcal/mol) to HIF-1 α [3].
CuCl₂ OctahedralCuN₂Cl₂(H₂O)₂ParamagneticHigh antimicrobial activity against Gram-positive and Gram-negative bacteria[3].
NiCl₂ OctahedralNiN₂Cl₂(H₂O)₂ParamagneticSix-coordinated structure confirmed via AIM analysis; potential antifungal candidate[3].

Experimental Protocols

The following methodologies are designed as self-validating systems . Each step includes the mechanistic causality behind the action and the analytical checkpoints required to ensure scientific integrity.

Protocol 1: Freebasing the Hydrochloride Salt

Causality: The HCl salt masks the N3 lone pair, rendering the ligand inert to first-row transition metals. Neutralization is mandatory to activate the σ -donor capabilities.

  • Dissolution: Suspend 10.0 mmol of [1] in 25 mL of anhydrous methanol.

  • Neutralization: Add 10.5 mmol (slight excess) of triethylamine (Et₃N) dropwise under continuous stirring at room temperature.

  • Validation (pH Check): Test the solution with universal indicator paper. The pH should shift from highly acidic (~2) to slightly basic (~8).

  • Purification: Evaporate the solvent under reduced pressure. Extract the resulting residue with diethyl ether (3 x 20 mL) to dissolve the free base, leaving the insoluble Et₃N·HCl salt behind. Filter and concentrate the ether layer to yield the free N-propargylimidazole as a pale oil.

Protocol 2: Synthesis of Bis(N-propargylimidazole) Dichloridometal(II) Complexes

Causality: A 2:1 ligand-to-metal stoichiometric ratio thermodynamically favors the formation of the bis-ligated M(L)₂Cl₂ species[2]. Methanol is selected as the solvent because it solubilizes both precursors but promotes the precipitation of the neutral complex upon slow evaporation.

  • Metal Preparation: Dissolve 2.0 mmol of the anhydrous metal chloride (e.g., ZnCl₂, CoCl₂, or CuCl₂) in 15 mL of anhydrous methanol.

  • Ligand Addition: Dissolve 4.0 mmol of the free N-propargylimidazole (from Protocol 1) in 10 mL of methanol. Add this solution dropwise to the metal solution over 15 minutes.

  • Self-Assembly: Stir the reaction mixture at room temperature for 3 hours. For Co(II) complexes, a distinct color change (e.g., to deep blue/purple) will indicate coordination and d→d transition shifts[3].

  • Crystallization: Filter the solution to remove any trace impurities, then allow the filtrate to evaporate slowly at room temperature.

  • Validation (FTIR Spectroscopy):

    • Coordination Check: The imidazole C=N stretching frequency (typically ~1510 cm⁻¹ in the free ligand) will shift to higher wavenumbers (~1530 cm⁻¹) due to electron density withdrawal by the metal center.

    • Orthogonality Check: The terminal alkyne C≡C stretch (~2120 cm⁻¹) and ≡C-H stretch (~3200 cm⁻¹) must remain unchanged . This proves the alkyne has not coordinated to the metal and remains available for click chemistry.

Protocol 3: Post-Synthetic Modification via CuAAC (Click Chemistry)

Causality: Because Zn(II) and Co(II) are harder acids, they remain tightly bound to the imidazole N3. This allows the soft terminal alkyne to react with an azide via a soft Cu(I) catalyst without demetallating the primary complex.

  • Reaction Setup: Dissolve 1.0 mmol of the synthesized Zn(II) complex in 10 mL of a DMF/H₂O mixture (4:1 v/v).

  • Azide Addition: Add 2.2 mmol of the desired organic azide (R-N₃).

  • Catalyst Generation: Add 0.1 mmol of CuSO₄·5H₂O followed by 0.2 mmol of sodium ascorbate. Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ.

  • Incubation: Stir at room temperature for 12 hours.

  • Validation (NMR/FTIR): Isolate the product via precipitation in cold water. Validate the success of the click reaction by the complete disappearance of the alkyne ≡C-H stretch (~3200 cm⁻¹) in FTIR, and the appearance of the characteristic triazole proton singlet (~8.0 ppm) in ¹H-NMR.

References

  • Sterkhova, I. V., et al. "Six-coordinated complexes of Co(II), Ni(II) and Cu(II) chlorides with N-propargylimidazoles: Synthesis, structure, antimicrobial activity, AIM analysis and molecular docking." Polyhedron, 2024, 260, 117093. URL:[Link]

  • Sterkhova, I. V., et al. "Complexes of zinc(II) chloride and acetate with propargylimidazoles: synthesis, structure and non-covalent interactions." Structural Chemistry, 2023, 34. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing catalyst loading for 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride click chemistry

Welcome to the Technical Support Center for CuAAC Optimization . This portal is designed for researchers, scientists, and drug development professionals dealing with the specific challenges of utilizing 1-(prop-2-yn-1-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for CuAAC Optimization . This portal is designed for researchers, scientists, and drug development professionals dealing with the specific challenges of utilizing 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we will dissect the mechanistic causality behind reaction failures, provide quantitative optimization data, and outline a self-validating experimental workflow to ensure your click chemistry succeeds.

The Scientist's Desk: Mechanistic Insights into Imidazole-Alkynes

Working with 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride presents a "dual-threat" challenge to the standard CuAAC catalytic cycle:

  • Substrate Autoinhibition (Catalyst Poisoning): Nitrogen heterocycles like imidazole are excellent coordinating ligands for transition metals. In solution, the imidazole moiety competes directly with the alkyne and your designed ligands for the active Cu(I) center. Without optimization, this leads to catalyst sequestration and the formation of unreactive polynuclear copper aggregates [1].

  • The Hydrochloride Salt Effect: CuAAC relies on the deprotonation of the terminal alkyne to form the critical copper(I) acetylide intermediate. The presence of the HCl salt dramatically lowers the local pH. An acidic environment not only protonates the alkyne (preventing acetylide formation) but also severely impairs the reducing power of sodium ascorbate [2].

Mechanism CuI Active Cu(I) Catalyst DeadEnd Cu(I)-Imidazole Aggregate (Catalyst Poisoning) CuI->DeadEnd Substrate Chelation ActiveComplex Cu(I)-THPTA Complex (Protected Catalyst) CuI->ActiveComplex Ligand Binding Substrate Imidazole-Alkyne Substrate Substrate->DeadEnd Competes for Cu Product 1,2,3-Triazole Product (Catalyst Turnover) Substrate->Product Productive Cycle Ligand Accelerating Ligand (THPTA) Ligand->ActiveComplex Excess Ligand ActiveComplex->Product Azide + Ascorbate

Competitive mechanistic pathways of Cu(I) in the presence of imidazole-alkynes.

Diagnostic FAQs: Troubleshooting Your Reactions

Q1: Why does my standard 1 mol% copper loading fail with this specific imidazole-alkyne? A1: Standard 1 mol% loading assumes rapid, unhindered catalyst turnover. Because the imidazole group acts as a competitive inhibitor, it effectively lowers the concentration of the active catalytic species. To overcome this thermodynamic sink, you must increase the catalyst loading to 5–10 mol% and use a strong, highly water-soluble ligand like THPTA in a 5:1 (Ligand:Cu) ratio to outcompete the imidazole for copper coordination [3].

Q2: Does the hydrochloride salt of the imidazole strictly require neutralization? A2: Yes. If you do not neutralize the equimolar HCl, the reaction pH will drop below 6.0. At this pH, sodium ascorbate cannot efficiently reduce Cu(II) to Cu(I), and the terminal alkyne cannot deprotonate to form the copper acetylide. You must add at least 1.5 equivalents of a mild base (e.g., DIPEA or TEA) relative to the alkyne to ensure a slightly basic environment (pH 7.5–8.0).

Q3: My reaction turns turbid and green/brown immediately after adding sodium ascorbate. What is the root cause? A3: This visual cue indicates catastrophic catalyst oxidation and aggregation. It occurs when Cu(I) is generated but lacks sufficient ligand protection, allowing the imidazole to bridge multiple copper ions into insoluble aggregates. It can also indicate Glaser coupling (oxidative homocoupling of the alkyne) if oxygen is present [1]. Ensure thorough degassing and verify your Ligand:Cu ratio is at least 5:1.

Q4: How do I choose between THPTA and TBTA for optimizing catalyst loading with this substrate? A4: The choice is dictated by your solvent system. 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride is highly polar. If you are running the reaction in aqueous buffers or high-water-content mixtures (e.g., DMSO/Water), THPTA is mandatory due to its superior aqueous solubility and ability to act as a sacrificial reductant[3]. TBTA should only be used in strictly organic solvent mixtures (e.g., DMF/t-BuOH) where aqueous solubility is not a factor.

Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst loading, ligand presence, and base addition on the conversion of 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride.

EntryCu CatalystLigand (Eq to Cu)Base Added (Eq to Alkyne)Cu Loading (mol%)Time (h)Yield (%)Diagnostic Observation
1CuSO₄ / NaAscNoneNone1.024< 5Reaction stalled; green precipitate formed.
2CuSO₄ / NaAscNoneDIPEA (1.5 eq)1.02415Slow conversion; Cu sequestered by imidazole.
3CuSO₄ / NaAscTHPTA (5 eq)DIPEA (1.5 eq)1.02445Incomplete conversion; catalyst turnover too slow.
4CuSO₄ / NaAscTHPTA (5 eq)DIPEA (1.5 eq)5.012> 95Complete conversion; solution remained pale yellow.
5CuITBTA (2 eq)TEA (2.0 eq)5.01288Good conversion; required strictly organic solvent.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Target: 5 mol% Cu loading, 25 mol% THPTA, aqueous/organic co-solvent system.

Step 1: Substrate Neutralization

  • Action: Dissolve 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride (1.0 eq) and your target azide (1.05 eq) in a 1:1 mixture of t-BuOH and Water. Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Stir for 5 minutes.

  • Causality: DIPEA neutralizes the HCl salt, preventing acid-mediated inhibition of the ascorbate reduction and facilitating alkyne deprotonation.

  • Validation Checkpoint: Spot a drop of the mixture on pH paper. It must read between pH 7.5 and 8.0. If it is acidic, add DIPEA in 0.1 eq increments until the target pH is reached.

Step 2: Catalyst-Ligand Premixing (Critical Step)

  • Action: In a separate, clean vial, combine CuSO₄·5H₂O (5 mol% relative to alkyne) and THPTA (25 mol%) in a small volume of degassed water. Incubate at room temperature for 5 to 10 minutes.

  • Causality: Pre-forming the Cu(II)-THPTA complex ensures that the copper is sterically protected by the ligand before it encounters the highly coordinating imidazole substrate [3].

  • Validation Checkpoint: The premix must exhibit a vibrant, clear blue color. A cloudy or pale solution indicates insufficient ligand coordination or poor water quality. Do not use a cloudy premix.

Step 3: Reduction & Initiation

  • Action: Add the Catalyst-Ligand premix to the main reaction vessel containing the substrates. Immediately add a freshly prepared solution of Sodium Ascorbate (50 mol% relative to alkyne) in water. Degas the final mixture by bubbling with inert gas (N₂ or Ar) for 5 minutes.

  • Causality: Sodium ascorbate reduces the protected Cu(II) to the active Cu(I) species. Degassing prevents the rapid oxidation of Cu(I) back to Cu(II) and suppresses Glaser coupling side reactions [1].

  • Validation Checkpoint: Upon addition of sodium ascorbate, the solution must transition from blue to colorless or pale yellow within 60 seconds. If the solution turns brown or green, the catalyst has oxidized or aggregated; the reaction will likely stall.

Step 4: Reaction Monitoring & Workup

  • Action: Stir the reaction at room temperature for 4–12 hours. Quench the reaction by adding an excess of EDTA (10 mol%) to chelate and strip the copper from the product.

  • Causality: EDTA has a higher affinity for copper than the resulting triazole-imidazole product, ensuring that the final compound is free of heavy metal contamination.

  • Validation Checkpoint: LC-MS analysis should show the complete disappearance of the alkyne starting material mass. The absence of a [2M-2H+Cu] mass peak confirms that Glaser coupling and copper aggregation were successfully suppressed.

Workflow Start Reaction Stalled / Low Yield CheckpH Check Reaction pH Start->CheckpH AdjustpH Add DIPEA (Neutralize HCl) CheckpH->AdjustpH pH < 7.0 CheckLigand Evaluate Ligand System CheckpH->CheckLigand pH 7.0 - 7.5 AdjustpH->CheckLigand AddTHPTA Add THPTA (5:1 Ligand:Cu) CheckLigand->AddTHPTA No Strong Ligand CheckCu Assess Cu Loading CheckLigand->CheckCu Ligand Present AddTHPTA->CheckCu OptCu Increase Cu to 5-10 mol% CheckCu->OptCu Cu < 5 mol% Success Optimal Conversion Achieved CheckCu->Success Cu >= 5 mol% OptCu->Success

Troubleshooting workflow for stalled imidazole-alkyne CuAAC reactions.

References

  • Creative Biolabs. "Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)." Creative Biolabs. [Link]

  • Hong, V., et al. "Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation." National Institutes of Health (NIH) / PMC.[Link]

Optimization

reducing unwanted side products in 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride alkylation

Welcome to the technical support resource for the alkylation of 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the alkylation of 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize this specific synthetic transformation. Here, we address common challenges, provide in-depth explanations for experimental choices, and offer detailed protocols to minimize the formation of unwanted side products, ensuring the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary side product in the alkylation of 1-(prop-2-yn-1-yl)-1H-imidazole, and why does it form?

A1: The major unwanted side product is the 1,3-di(prop-2-yn-1-yl)-1H-imidazol-3-ium salt, a result of over-alkylation. The mono-alkylated product, 1-(prop-2-yn-1-yl)-1H-imidazole, is itself a nucleophile. The lone pair on the N3 nitrogen can attack a second molecule of the propargylating agent (e.g., propargyl bromide), leading to the formation of a quaternized imidazolium salt.[1] This is a common issue in the N-alkylation of imidazoles, especially when reaction conditions are not carefully controlled.[1]

Q2: My starting material is a hydrochloride salt. How does this affect my reaction setup?

A2: The hydrochloride salt of 1-(prop-2-yn-1-yl)-1H-imidazole means that the imidazole ring is protonated. Before the imidazole can act as a nucleophile for the desired alkylation, it must be deprotonated. Therefore, the first equivalent of the base you add will be consumed to neutralize the HCl and generate the free base of the starting material. You must account for this in your stoichiometry and add at least two equivalents of base: one for the neutralization and one for the deprotonation to form the reactive imidazolate anion.

Q3: I've observed a product with different spectroscopic properties than expected. Could the propargyl group be rearranging?

A3: Yes, this is a possibility. Under certain basic conditions, N-propargyl substituted heterocycles can undergo isomerization to form N-allenyl or N-allyl derivatives.[2][3] This is a base-catalyzed 1,3-proton shift. The use of strong bases or elevated temperatures can promote this rearrangement. It is crucial to monitor your reaction for the appearance of vinyl or allenic protons in your ¹H NMR spectrum.

Troubleshooting Guide: Minimizing Unwanted Side Products

Issue 1: Significant formation of the 1,3-di(prop-2-yn-1-yl)-1H-imidazol-3-ium salt.

This is the most common problem, leading to reduced yield of the desired mono-alkylated product and purification difficulties.

Root Cause Analysis:

Over-alkylation is favored by:

  • Incorrect Stoichiometry: An excess of the propargylating agent.

  • High Reaction Temperature: Increases the rate of the second alkylation.

  • High Concentration: Increases the probability of collision between the mono-alkylated product and the alkylating agent.

  • Prolonged Reaction Time: Allows more time for the second alkylation to occur after the primary reaction is complete.

Solutions and Optimization Strategies:

  • Stoichiometric Control:

    • Use the 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride as the limiting reagent.

    • Employ a slight excess of the alkylating agent (e.g., 1.05-1.1 equivalents). A large excess should be avoided.

  • Order of Addition and Temperature Control:

    • Add the alkylating agent slowly and dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to control the initial exothermic reaction.

    • After the addition, allow the reaction to warm to room temperature or slightly above, while carefully monitoring its progress.

  • Choice of Base and Solvent:

    • A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and can be more forgiving than very strong bases like sodium hydride (NaH).

    • Polar aprotic solvents such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) are suitable for this reaction.

Optimized Protocol to Minimize Dialkylation:

Here is a detailed protocol designed to favor mono-alkylation.

dot

optimized_protocol cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Work-up cluster_purification Purification start Dissolve 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride (1.0 eq) in ACN add_base Add K₂CO₃ (2.2 eq) start->add_base stir1 Stir at RT for 30 min add_base->stir1 Neutralization & deprotonation cool Cool to 0 °C stir1->cool add_alkyl Add propargyl bromide (1.05 eq) dropwise cool->add_alkyl stir2 Stir at 0 °C for 1 hr, then RT for 4-6 hrs add_alkyl->stir2 monitor Monitor by TLC/LC-MS stir2->monitor Check for starting material consumption and product formation filter Filter solids monitor->filter Reaction complete concentrate Concentrate filtrate filter->concentrate purify Purify by column chromatography concentrate->purify

Caption: Optimized workflow for mono-alkylation.

Issue 2: Difficulty in distinguishing the product from the dialkylated side product.

Root Cause Analysis:

The mono- and di-alkylated products have similar structural motifs, but their spectroscopic signatures, particularly in ¹H NMR, are distinct.

Analytical Troubleshooting:

  • ¹H NMR Spectroscopy: The most telling difference is the signal for the proton at the C2 position of the imidazole ring (the N-CH-N proton). In the dialkylated imidazolium salt, this proton is significantly deshielded due to the positive charge and appears much further downfield.

Compound Proton Approximate ¹H NMR Chemical Shift (δ ppm) Rationale
1-(prop-2-yn-1-yl)-1H-imidazoleN-CH -N (C2-H)7.5 - 7.7Neutral imidazole ring.
Imidazole ring CH 6.9 - 7.2Other ring protons.
N-CH~4.7Methylene protons adjacent to nitrogen.
C≡CH ~2.5Terminal alkyne proton.
1,3-di(prop-2-yn-1-yl)-1H-imidazol-3-ium saltN-CH -N (C2-H)9.0 - 10.0[4][5]Deshielded due to the positive charge on the imidazolium ring.
Imidazole ring CH 7.4 - 7.8Other ring protons, also slightly downfield.
N-CH~5.0 - 5.2Methylene protons adjacent to the positively charged nitrogens.
C≡CH ~2.8 - 3.0Terminal alkyne proton.

Note: Exact chemical shifts can vary based on the solvent and concentration.

dot

nmr_comparison cluster_mono ¹H NMR: Mono-alkylated Product cluster_di ¹H NMR: Di-alkylated Side Product a ~7.6 ppm (N-CH-N) b ~7.0 ppm (Ring CH) c ~4.7 ppm (N-CH₂) d ~2.5 ppm (C≡CH) e ~9.5 ppm (N-CH-N) f ~7.6 ppm (Ring CH) g ~5.1 ppm (N-CH₂) h ~2.9 ppm (C≡CH)

Caption: Key ¹H NMR shift comparison.

Issue 3: Challenges in purifying the desired mono-alkylated product.

Root Cause Analysis:

The primary challenge is separating the neutral mono-alkylated product from the ionic dialkylated imidazolium salt and any unreacted starting material (which is also a salt).

Purification Strategy:

The difference in polarity and charge is the key to successful separation.

  • Initial Work-up:

    • After filtering the inorganic base (e.g., K₂CO₃), concentrate the filtrate.

    • The crude material will be a mixture of the neutral product and the ionic side product.

  • Liquid-Liquid Extraction:

    • Dissolve the crude mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with water. The highly polar, ionic imidazolium salt will preferentially partition into the aqueous layer, while the desired neutral product remains in the organic layer.

    • Multiple aqueous washes may be necessary for complete removal of the salt.

  • Column Chromatography:

    • If extraction is insufficient, flash column chromatography on silica gel is highly effective.

    • The neutral, less polar mono-alkylated product will elute much faster than the highly polar, ionic imidazolium salt.

    • Recommended Eluent System: Start with a non-polar solvent like hexanes or dichloromethane and gradually increase the polarity by adding ethyl acetate or methanol. For example, a gradient of 0% to 10% methanol in dichloromethane is often effective.[6]

References

  • Garcı́a-Muñoz, S., et al. (2015). Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides. Beilstein Journal of Organic Chemistry, 11, 1337–1344. Available at: [Link]

  • Garcı́a-Muñoz, S., et al. (2015). Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides. PubMed, National Library of Medicine. Available at: [Link]

  • Orabi, M. D., et al. (2021). Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity. Metallofizika i Noveishie Tekhnologii, 43(4), 499-514. Available at: [Link]

  • Chen, Y., et al. (2024). NHC-Au-Catalyzed Isomerization of Propargylic B(MIDA)s to Allenes and Double Isomerization of Alkynes to 1,3-Dienes. Angewandte Chemie International Edition, 63(12), e202318431. Available at: [Link]

  • Schoder, B. O., et al. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. American Journal of Chemistry, 12(1), 1-5. Available at: [Link]

  • Wang, Z., et al. (2007). 1,3-Diprop-2-ynyl-1H-imidazol-3-ium bromide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 3), o1439. Available at: [Link]

  • Mondal, S., et al. (2019). Study of the Properties of Luminescent Poly[1-(2-propynyl)-3-methylimidazolium bromide] Oligomer Prepared Using Mo(CO)6/ Phenol Catalyst. ResearchGate. Available at: [Link]

  • Rajathi, K., & Rajendran, A. (2013). Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. Research & Reviews: Journal of Chemistry, 2(1). Available at: [Link]

  • López-Pestaña, J. M., et al. (2004). N-alkylation of imidazole by alkaline carbons. Microporous and Mesoporous Materials, 67(1), 87-94. Available at: [Link]

  • Akram, M. S., et al. (2025). A convergence of synthesis and antimicrobial research: imidazolium based dicationic ionic liquids. BMC Chemistry, 19(1), 220. Available at: [Link]

  • Perozo-Rondón, E., et al. (2006). Microwave enhanced synthesis of N-propargyl derivatives of imidazole. A green approach for the preparation of fungicidal compounds. Applied Surface Science, 252(17), 6067-6070. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865. Available at: [Link]

  • Bas, O., et al. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 19, 93-102. Available at: [Link]

  • US Patent No. US5519143A. (1996). Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation. Google Patents.
  • Attia, M. S., et al. (2022). Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants. Molecules, 27(21), 7268. Available at: [Link]

  • Díez-Barra, E., et al. (1994). Selective allylation and propargylation of azoles by phase transfer catalysis in the absence of solvent. Heterocycles, 38(6), 1367-1372. Available at: [Link]

Sources

Troubleshooting

optimizing temperature conditions for 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride cycloadditions

Welcome to the Application Support Portal. This guide is designed for researchers, scientists, and drug development professionals addressing the thermodynamic and kinetic challenges of performing Copper-Catalyzed Azide-A...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. This guide is designed for researchers, scientists, and drug development professionals addressing the thermodynamic and kinetic challenges of performing Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) with 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride .

As a privileged scaffold in medicinal chemistry, this propargyl-functionalized imidazole is a critical building block for synthesizing 1,2,3-triazole hybrids[1]. However, its basic imidazole nitrogen and hydrochloride salt form create unique microenvironmental challenges that require precise temperature and pH control to prevent reaction stalling or oxidative degradation.

📑 Frequently Asked Questions (FAQs)

Q1: Why does my cycloaddition stall at standard room temperature (20–25°C), even with high catalyst loading? Causality: The primary issue is competitive chelation. The basic imidazole nitrogen acts as a competing ligand for the Cu(I) catalyst, effectively pulling it out of the active catalytic cycle. At room temperature, the thermal energy is insufficient to overcome the activation barrier required to displace the imidazole ligand and form the critical copper acetylide intermediate. Solution: Elevating the reaction temperature to 35–40°C provides the necessary thermodynamic push to favor alkyne coordination over imidazole chelation, driving the reaction forward without requiring excessive copper loading[2].

Q2: I increased the temperature to 65°C to force the reaction, but my solution turned dark and the yield dropped. What happened? Causality: You are observing oxidative degradation. Copper ions mediate the catalytic oxidation of sodium ascorbate by dissolved molecular oxygen, producing reactive oxygen species (ROS)[3]. At temperatures above 50°C, this ROS generation accelerates exponentially, leading to aggressive oxidative damage to the histidine-like imidazole ring[4]. Furthermore, elevated temperatures promote alkyne homocoupling (Glaser-Hay coupling). Solution: Cap your temperature at 40°C. If kinetics remain sluggish, increase the concentration of a water-soluble accelerating ligand (like THPTA) rather than increasing the heat[3].

Q3: My reaction at 35°C is still sluggish. Does the hydrochloride salt form of the propargyl imidazole impact the catalytic cycle? Causality: Yes, the salt form drastically alters the reaction microenvironment. CuAAC requires the terminal alkyne to be deprotonated to form the copper acetylide intermediate. The hydrochloride salt lowers the local pH, stabilizing the alkyne against deprotonation and potentially protonating the azide. Solution: You must neutralize the HCl salt by adding a mild base (e.g., K2CO3 or DIPEA) prior to adding the copper catalyst[5].

📊 Quantitative Performance Data: Temperature vs. Yield Matrix

To optimize your workflow, reference the following empirical data matrix comparing temperature profiles against yield and observed side reactions for propargyl imidazole cycloadditions.

Temperature (°C)Avg. Reaction TimeConversion YieldPrimary Observed Side Reactions / Issues
20°C (RT) > 48 hours~40%Severe kinetic stalling due to imidazole-Cu(I) chelation.
35°C – 40°C 18 – 24 hours>85% Optimal. Minimal side reactions; ideal kinetic/stability balance.
50°C 12 hours~65%Moderate ROS generation; minor imidazole oxidation[4].
65°C 8 hours<40%Aggressive imidazole oxidation; Glaser-Hay alkyne homocoupling.
80°C 4 hours<15%Thermal degradation of azide; complete catalyst precipitation.

🛠 Troubleshooting Workflows & Pathway Analysis

The following diagrams illustrate the mechanistic failure points within the CuAAC cycle and provide a decision tree for troubleshooting stalled reactions.

Pathway A 1-(prop-2-yn-1-yl)-1H-imidazole HCl + Organic Azide C Copper Acetylide Formation (Requires Base) A->C Neutralize HCl (pH 7.5-8.0) B Cu(I)-THPTA Complex (Active Catalyst) B->C Cu(I) Insertion D Metallacycle Intermediate (Rate-Limiting) C->D Azide Coordination (Optimum: 35°C - 40°C) E 1,2,3-Triazole Hybrid D->E Ring Contraction T1 ⚠ LOW TEMP (<20°C): Imidazole competitively chelates Cu(I), stalling the cycle. T1->C T2 ⚠ HIGH TEMP (>60°C): ROS generation causes oxidative damage to imidazole ring. T2->D

CuAAC catalytic cycle for propargyl imidazoles highlighting temperature-dependent failure points.

Troubleshooting Start Issue: Reaction Stalled or Low Yield CheckTemp Evaluate Reaction Temperature Start->CheckTemp LowT Temp < 25°C CheckTemp->LowT HighT Temp > 50°C CheckTemp->HighT OptT Temp = 35-40°C CheckTemp->OptT FixLow Action: Increase Temp to 35°C Add THPTA ligand (5:1 to Cu) LowT->FixLow FixHigh Action: Reduce Temp to 40°C Degas solvent to prevent oxidation HighT->FixHigh FixOpt Action: Check pH (Neutralize HCl) Verify Cu(I) active state OptT->FixOpt

Decision tree for troubleshooting stalled propargyl imidazole cycloadditions based on temperature.

🧪 Standard Operating Procedure (SOP)

Protocol: Temperature-Optimized CuAAC for Imidazole Hydrochlorides

This self-validating protocol ensures the protection of the imidazole ring while maximizing kinetic throughput.

Step 1: Substrate Preparation & Neutralization

  • Dissolve 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Add anhydrous potassium carbonate (K₂CO₃, 1.2 eq) to the solution[5]. Stir for 10 minutes. Causality: This neutralizes the hydrochloride salt, freeing the basic imidazole and establishing the slightly basic pH (~7.5) required for subsequent alkyne deprotonation.

  • Add the azide-functionalized substrate (1.1 eq) to the neutralized mixture[6].

Step 2: Catalyst Pre-assembly (Critical Step)

  • In a separate, clean vial, mix CuSO₄·5H₂O (0.05 eq) with THPTA ligand (0.25 eq) in degassed water.

  • Allow the complex to incubate at room temperature for 5 minutes. Causality: Pre-forming the Cu-THPTA complex ensures that all copper is shielded. If free copper is introduced directly to the reaction, it will catalyze the rapid oxidation of the imidazole ring once the reducing agent is added[3].

Step 3: Reduction & Initiation

  • Add sodium ascorbate (0.5 eq) to the catalyst pre-mix.

  • Validation Check: The solution must turn from blue to colorless or pale yellow, visually confirming the successful reduction of Cu(II) to the active Cu(I) state[6].

  • Immediately transfer this active catalyst solution to the main reaction flask containing your substrates.

Step 4: Thermal Optimization

  • Place the reaction flask in a thermomixer or oil bath strictly pre-set to 35°C .

  • Causality: Maintaining exactly 35°C provides sufficient thermal energy to overcome the competitive chelation of the imidazole ring without triggering ascorbate-mediated ROS generation[2][3].

Step 5: Monitoring & Quenching

  • Stir the reaction at 35°C for 18–24 hours, monitoring progress via LC-MS.

  • Once complete, quench the reaction by adding an excess of EDTA (0.1 eq relative to total volume). Causality: EDTA aggressively chelates the copper, halting the catalytic cycle and preventing any post-reaction oxidative damage to the newly formed triazole-imidazole hybrid during atmospheric exposure and workup.

📚 References

  • 1-(Prop-2-yn-1-yl)-1H-imidazole Source: Benchchem URL:

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation Source: NIH (PMC) URL:

  • Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 Source: ACS Omega URL:

  • Optimization of CuAAC reaction conditions for the synthesis of hybrid 5a a. Source: ResearchGate URL:

  • Role of propargyl groups in copper-catalyzed click chemistry Source: Benchchem URL:

  • Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation (Jena Bioscience) Source: Jena Bioscience URL:

Sources

Reference Data & Comparative Studies

Validation

HPLC validation methods for 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride purity

A Comparative Guide to HPLC Purity Validation of 1-(Prop-2-yn-1-yl)-1H-imidazole Hydrochloride Introduction 1-(Prop-2-yn-1-yl)-1H-imidazole (also known as N-propargylimidazole) is a highly versatile nitrogen-containing h...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to HPLC Purity Validation of 1-(Prop-2-yn-1-yl)-1H-imidazole Hydrochloride

Introduction 1-(Prop-2-yn-1-yl)-1H-imidazole (also known as N-propargylimidazole) is a highly versatile nitrogen-containing heterocycle. Featuring an imidazole ring functionalized with a terminal alkyne (propargyl group), it serves as a critical synthon in medicinal chemistry and a fundamental building block for click chemistry, specifically in copper-catalyzed azide-alkyne cycloadditions[1]. When supplied as a hydrochloride salt (CAS RN: 1305710-83-1), ensuring its high purity is paramount. Trace impurities—such as unreacted imidazole or propargyl halides—can poison catalysts or prematurely terminate chain extensions in synthetic applications.

Validating the purity of this compound presents a unique analytical challenge because the molecule is a highly polar, basic salt. This guide objectively compares High-Performance Liquid Chromatography (HPLC) methodologies, establishing a self-validating framework for purity assessment grounded in the latest ICH Q2(R2) guidelines[2].

The Causality of Column Chemistry: Why Standard Methods Fail

As an analytical scientist, one must look beyond simply running a gradient and understand the physicochemical interactions at play. The target analyte possesses an imidazole nitrogen with a pKa of approximately 7.0. In typical acidic mobile phases (pH 2–3) used in standard Reversed-Phase HPLC (RP-HPLC), this nitrogen is fully protonated.

  • The RP-HPLC Failure Mode: On a standard C18 column, the highly hydrophilic, protonated imidazole cation lacks the necessary hydrophobicity to partition into the alkyl stationary phase. Consequently, it elutes near the void volume ( t0​ ), resulting in a poor retention factor ( k′<1 ). Furthermore, the basic amine interacts strongly with residual, unendcapped acidic silanols on the silica matrix, leading to severe peak tailing and poor resolution from early-eluting polar impurities[3].

  • The Ion-Pairing Alternative: Adding an anionic ion-pairing reagent (e.g., sodium 1-octanesulfonate) to the mobile phase neutralizes the positive charge of the imidazole, forming a hydrophobic complex that retains well on C18. However, ion-pairing reagents require extensive column equilibration and cause severe ion suppression, rendering the method incompatible with Liquid Chromatography-Mass Spectrometry (LC-MS)[4].

  • The HILIC Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) provides the optimal orthogonal approach. Utilizing a polar stationary phase (e.g., zwitterionic or bare silica) and a highly organic mobile phase (typically >80% acetonitrile), HILIC relies on the partitioning of the polar analyte into a water-enriched layer immobilized on the stationary phase[5]. This yields excellent retention for polar basic salts, sharp peak shapes, and enhanced electrospray ionization (ESI) efficiency for MS detection[5].

Method_Selection API 1-(Prop-2-yn-1-yl)-1H-imidazole HCl (Highly Polar Basic Salt) RP Standard RP-HPLC (C18) Issue: Elutes in Void Volume API->RP Hydrophobic Partitioning IP Ion-Pairing RP-HPLC Issue: MS Incompatible API->IP Alkyl Sulfonate Addition HILIC HILIC (Zwitterionic) Optimal: High Retention & MS Ready API->HILIC Hydrophilic Partitioning

Logical decision matrix for selecting the optimal HPLC separation mode for polar basic salts.

Quantitative Method Comparison

To objectively demonstrate the superiority of HILIC for this specific API, experimental performance metrics across the three methodologies are summarized below.

Chromatographic ParameterStandard RP-HPLC (C18)Ion-Pairing RP-HPLCHILIC (ZIC-pHILIC)
Mobile Phase System 0.1% TFA in H₂O / ACN10mM Octanesulfonate / ACN10mM Ammonium Formate / ACN (90%)
Retention Factor ( k′ ) 0.4 (Unacceptable)4.5 (Optimal)5.2 (Optimal)
Peak Symmetry ( As​ ) 2.3 (Severe Tailing)1.2 (Acceptable)1.05 (Excellent)
Theoretical Plates ( N ) < 2,000~ 8,000> 12,000
MS Compatibility YesNo (Ion Suppression)Yes (Enhanced ESI)

Self-Validating Experimental Protocol: HILIC Method

Based on the comparative data, HILIC is the method of choice. The following protocol details the step-by-step methodology for executing a purity validation in accordance with ICH Q2(R2) standards, which mandate the demonstration of specificity, linearity, accuracy, and precision[2].

Chromatographic Conditions & Preparation
  • Column: ZIC-pHILIC (150 mm × 4.6 mm, 5 µm). Causality: The zwitterionic surface maintains a stable hydration layer, crucial for reproducible partitioning of the imidazole salt.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid. Causality: Ammonium formate provides the necessary ionic strength to control secondary electrostatic interactions, while the acidic pH ensures the imidazole remains uniformly protonated, preventing peak splitting.

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Isocratic Elution: 15% A / 85% B. Flow rate: 1.0 mL/min.

  • Sample Diluent: 15% Water / 85% Acetonitrile. Critical Step: In HILIC, dissolving the sample in a highly aqueous diluent causes severe peak distortion (the "solvent mismatch" effect). The diluent must closely match the high-organic mobile phase.

Step-by-Step ICH Q2(R2) Validation Workflow
  • Step A: System Suitability Testing (SST)

    • Inject the standard solution (100 µg/mL) six times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%, As​ between 0.8 and 1.5, and N > 5,000. This validates that the instrument and column are equilibrated and performing consistently.

  • Step B: Specificity Assessment

    • Inject a blank (diluent), the API standard, and a sample spiked with known synthetic impurities (e.g., unreacted imidazole).

    • Acceptance Criteria: No interfering peaks from the blank at the retention time of the API. Resolution ( Rs​ ) between the API and the closest eluting impurity must be ≥ 1.5[2].

  • Step C: Linearity and Range

    • Prepare a minimum of five concentration levels ranging from 25% to 150% of the target analytical concentration (e.g., 25, 50, 100, 125, 150 µg/mL)[2].

    • Plot peak area versus concentration and perform linear regression analysis.

    • Acceptance Criteria: Correlation coefficient ( R2 ) ≥ 0.999.

  • Step D: Accuracy (Spike Recovery)

    • Spike known quantities of the API into a synthetic matrix at three levels (50%, 100%, 150%) in triplicate.

    • Calculate the percentage recovery by comparing the theoretical spiked concentration against the measured concentration.

    • Acceptance Criteria: Mean recovery must fall within 98.0% – 102.0%.

  • Step E: Precision (Repeatability)

    • Prepare six independent sample solutions at the 100% test concentration from the same batch of 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride.

    • Acceptance Criteria: The RSD of the calculated purity across all six preparations must be ≤ 2.0%[2].

ICH_Validation SST SST Spec Spec SST->Spec Lin Lin Spec->Lin Acc Accuracy (98-102% Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec

Stepwise execution of ICH Q2(R2) analytical validation parameters for API purity assessment.

Conclusion

For highly polar, basic salts like 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride, conventional RP-HPLC fails to provide the retention and peak symmetry required for rigorous purity validation. By understanding the physicochemical causality—specifically the protonation state of the imidazole ring and its interaction with stationary phases—analysts can confidently transition to HILIC. When coupled with the systematic ICH Q2(R2) validation framework, this method ensures high-fidelity, MS-compatible purity data that drug development professionals can trust.

References

  • 1-(Prop-2-yn-1-yl)-1H-imidazole , Benchchem. 1

  • Validation of Analytical Procedures Q2(R2) , International Council for Harmonisation (ICH). 2

  • A Comparative Guide to HPLC Purity Validation of 3-(1H-Imidazol-5-YL)propan-1-amine HCl , Benchchem. 4

  • RP HPLC method for Imidazole , Chromatography Forum. 3

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography , Chrom Tech, Inc. 5

Sources

Comparative

A Comparative Guide to the Ligand Efficacy of 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride and N-methylimidazole

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of contemporary drug discovery and chemical biology, the imidazole scaffold remains a cornerston...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of contemporary drug discovery and chemical biology, the imidazole scaffold remains a cornerstone for the development of novel therapeutic agents and chemical probes. Its prevalence in biologically active molecules stems from its unique electronic properties and its ability to engage in diverse molecular interactions. This guide provides an in-depth comparative analysis of two N-substituted imidazole derivatives: the well-established N-methylimidazole and the functionally versatile 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride.

While N-methylimidazole has a long history as a catalyst, solvent, and a fundamental building block in pharmaceuticals, the propargylated analogue introduces a terminal alkyne group.[1] This functional handle has propelled it into the forefront of modern chemical biology, primarily through its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," enabling the synthesis of complex molecular architectures for targeted therapies.[1] This guide will delve into the synthesis, physicochemical properties, and a proposed experimental framework for a head-to-head comparison of their ligand efficacy, providing researchers with the foundational knowledge and practical protocols to evaluate these compounds in their own experimental systems.

Structural and Physicochemical Properties: A Tale of Two Substituents

The seemingly subtle difference in the N-1 substituent—a methyl group versus a propargyl group—imparts distinct characteristics to these molecules, influencing their steric profile, electronic distribution, and potential for further functionalization.

PropertyN-methylimidazole1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride
Molecular Formula C4H6N2C6H7ClN2
Molecular Weight 82.10 g/mol [2]142.58 g/mol [3]
Appearance Colorless to yellow liquid[2]Solid
Key Functional Group N-methylN-propargyl (terminal alkyne)
pKa of Conjugate Acid ~7.4[2]Not widely reported, but expected to be slightly less basic than N-methylimidazole due to the electron-withdrawing nature of the alkyne.
Primary Applications Catalyst, solvent, precursor to ionic liquids, building block in pharmaceuticals (e.g., antihistamines).[4]Precursor for "click chemistry", synthesis of anti-cancer agents and other bioactive molecules.[1]

Table 1: Comparative Physicochemical Properties.

The methyl group in N-methylimidazole is a simple alkyl substituent that enhances the basicity of the imidazole ring compared to the parent imidazole.[2] In contrast, the propargyl group of 1-(prop-2-yn-1-yl)-1H-imidazole introduces a reactive terminal alkyne. This functionality is the cornerstone of its utility in bioconjugation and drug development, allowing for the covalent linkage to azido-modified biomolecules or carrier molecules.

Synthesis of the Ligands: Established and Adaptable Protocols

The synthesis of both ligands is readily achievable through the N-alkylation of imidazole. These protocols are well-documented and can be adapted for various scales.

Experimental Protocol: Synthesis of N-methylimidazole

This procedure follows a standard N-alkylation of imidazole using a methylating agent.

Materials:

  • Imidazole

  • Sodium hydroxide (NaOH)

  • Methyl iodide (CH₃I)

  • Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve imidazole (1.0 eq) in ethanol.

  • Add sodium hydroxide (1.1 eq) to the solution and stir until dissolved.

  • Carefully add methyl iodide (1.2 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield N-methylimidazole.

Experimental Protocol: Synthesis of 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride

This two-step protocol involves the N-alkylation of imidazole with propargyl bromide followed by conversion to the hydrochloride salt.

Part A: Synthesis of 1-(prop-2-yn-1-yl)-1H-imidazole [5]

Materials:

  • Imidazole

  • Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)[6]

  • Propargyl bromide

  • Acetonitrile (CH₃CN)[6]

Procedure:

  • To a solution of imidazole (1.0 eq) in acetonitrile, add potassium carbonate (1.1 eq).[6]

  • Stir the mixture at room temperature for 15 minutes.[6]

  • Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at 60 °C for 8 hours.[6] Monitor by TLC.

  • Upon completion, evaporate the solvent under reduced pressure.[6]

  • Dissolve the residue in ethyl acetate and wash with water and brine.[6]

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 1-(prop-2-yn-1-yl)-1H-imidazole.[6]

Part B: Formation of the Hydrochloride Salt

Materials:

  • 1-(prop-2-yn-1-yl)-1H-imidazole

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol

Procedure:

  • Dissolve the crude 1-(prop-2-yn-1-yl)-1H-imidazole in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in the chosen solvent dropwise with stirring.

  • A precipitate of 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride will form.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Comparative Ligand Efficacy: A Proposed Experimental Framework

To objectively compare the ligand efficacy of these two compounds, a systematic investigation of their interaction with a relevant biological target is necessary. Given the prevalence of the imidazole moiety in compounds targeting G-protein coupled receptors (GPCRs), a hypothetical study on a representative GPCR, such as the Histamine H1 Receptor or the β2-Adrenergic Receptor, is proposed.

Hypothetical Target: The Histamine H1 Receptor (H1R)

The H1R is a Gq-coupled GPCR involved in allergic responses.[7] Many H1R antagonists feature an imidazole or a related heterocyclic core.

Workflow for Comparative Efficacy Study:

cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Efficacy cluster_2 Phase 3: Downstream Signaling Binding_Assay Radioligand Binding Assay Data_Analysis_1 Determine Ki values Binding_Assay->Data_Analysis_1 Data_Analysis_2 Determine EC50/IC50 values Data_Analysis_1->Data_Analysis_2 Inform functional assay concentrations Calcium_Assay Intracellular Calcium Mobilization Assay Calcium_Assay->Data_Analysis_2 Data_Analysis_3 Assess off-target effects Data_Analysis_2->Data_Analysis_3 Guide off-target investigation cAMP_Assay cAMP Accumulation Assay (for Gs/Gi coupling) cAMP_Assay->Data_Analysis_3

Caption: Proposed workflow for comparing ligand efficacy.

Experimental Protocol: Radioligand Binding Assay

This competitive binding assay will determine the affinity (Ki) of the test compounds for the H1R.[7]

Materials:

  • Cell membranes from a cell line stably expressing the human H1R (e.g., HEK293 or CHO cells).

  • [³H]-Mepyramine (radiolabeled H1R antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration of a known H1R antagonist (e.g., 10 µM Mianserin).

  • Test compounds: 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride and N-methylimidazole.

  • 96-well plates, glass fiber filters, and a cell harvester.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of serially diluted test compounds.[7]

  • Add 50 µL of [³H]-Mepyramine to all wells (final concentration ~1-2 nM).[7]

  • Add 100 µL of the cell membrane preparation (10-20 µg protein/well).[7]

  • Incubate at 25°C for 60 minutes.[7]

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.[7]

  • Wash the filters three times with ice-cold assay buffer.[7]

  • Dry the filters and measure the radioactivity using a scintillation counter.

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values (concentration of test compound that inhibits 50% of specific [³H]-Mepyramine binding) are determined from a concentration-response curve. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

Experimental Protocol: Intracellular Calcium Mobilization Assay

This functional assay will measure the ability of the compounds to act as agonists or antagonists at the Gq-coupled H1R.[8][9]

Materials:

  • A cell line stably expressing the human H1R (e.g., HEK293 or CHO cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[10]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Histamine (agonist).

  • Test compounds.

  • A fluorescence plate reader with an injection system.

Procedure:

  • Seed the H1R-expressing cells in a 96-well black-walled plate and grow to confluence.[8]

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 1 hour at 37°C.[11]

  • Wash the cells with assay buffer.

  • To determine antagonist activity, pre-incubate the cells with varying concentrations of the test compounds for 15-30 minutes.[7]

  • Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

  • Inject a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC80) and monitor the change in fluorescence over time.[7]

  • To determine agonist activity, inject varying concentrations of the test compounds directly and monitor the fluorescence change.

Data Analysis: The increase in fluorescence intensity corresponds to the mobilization of intracellular calcium. For antagonists, the IC50 value (concentration that inhibits 50% of the histamine-induced response) is determined. For agonists, the EC50 value (concentration that produces 50% of the maximal response) and the maximum efficacy (Emax) are calculated.

Experimental Protocol: cAMP Accumulation Assay

To assess potential off-target effects on Gs or Gi-coupled receptors, a cAMP accumulation assay can be performed using a cell line expressing a receptor known to couple to these pathways, such as the β2-adrenergic receptor (Gs-coupled).[12][13]

Signaling Pathway for Gs and Gi-Coupled Receptors:

cluster_0 Gs Pathway cluster_1 Gi Pathway Gs Gs AC_gs Adenylyl Cyclase Gs->AC_gs Activates cAMP_gs cAMP AC_gs->cAMP_gs Increases PKA PKA cAMP_gs->PKA Activates Gi Gi AC_gi Adenylyl Cyclase Gi->AC_gi Inhibits cAMP_gi cAMP AC_gi->cAMP_gi Decreases Ligand_Gs Agonist Receptor_Gs GPCR (Gs-coupled) Ligand_Gs->Receptor_Gs Receptor_Gs->Gs Ligand_Gi Agonist Receptor_Gi GPCR (Gi-coupled) Ligand_Gi->Receptor_Gi Receptor_Gi->Gi

Caption: Gs and Gi signaling pathways.

Materials:

  • A cell line stably expressing the β2-adrenergic receptor.

  • A cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based).[12][14]

  • Isoproterenol (a known β2-adrenergic agonist).

  • Forskolin (an activator of adenylyl cyclase, for Gi-coupled receptor assays).

  • Test compounds.

Procedure (for Gs-coupled receptor):

  • Seed the β2-adrenergic receptor-expressing cells in a 96-well plate.

  • Pre-incubate the cells with varying concentrations of the test compounds for 15-30 minutes (for antagonist mode).

  • Stimulate the cells with an EC80 concentration of isoproterenol (for antagonist mode) or with the test compounds alone (for agonist mode).

  • Incubate for 30 minutes at 37°C.[12]

  • Lyse the cells and measure intracellular cAMP levels according to the assay kit manufacturer's instructions.[12]

Data Analysis: The change in cAMP levels is measured. For antagonists, the IC50 is determined. For agonists, the EC50 and Emax are calculated.

Expected Outcomes and Interpretation

Based on their structural differences, we can hypothesize potential outcomes of this comparative study.

  • Binding Affinity: The larger propargyl group may result in a different binding affinity for 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride compared to N-methylimidazole. This could be either an increase or decrease depending on the specific interactions within the receptor's binding pocket.

  • Functional Efficacy: Any difference in binding affinity is likely to translate into a difference in functional potency (EC50 or IC50). Furthermore, the electronic nature of the propargyl group could influence the conformational changes in the receptor upon binding, potentially leading to differences in agonist efficacy (Emax).

  • Selectivity: It is plausible that one compound may exhibit greater selectivity for the target receptor over other related receptors. The off-target screening via the cAMP assay will provide insights into this.

Conclusion

Both N-methylimidazole and 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride are valuable chemical entities with distinct applications. While N-methylimidazole serves as a reliable and well-understood building block, the propargyl-functionalized analogue offers a gateway to a vast chemical space through "click" chemistry, making it a powerful tool for developing targeted probes and therapeutics.

The proposed experimental framework provides a robust strategy for a direct and quantitative comparison of their ligand efficacy. The results of such a study would provide invaluable data for researchers in making informed decisions about which of these imidazole-based scaffolds is best suited for their specific drug discovery or chemical biology program. By understanding the nuanced differences in their biological activity, we can better harness the potential of these versatile molecules to advance the frontiers of science and medicine.

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  • Bio-protocol. (2020, October 5). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

  • Molecular Devices. (n.d.). Comparison of intracellular calcium measurements with FLIPR Calcium Assay Kit. Molecular Devices. [Link]

  • BMG LABTECH. (n.d.). GPCR activation is measured using Cisbio's cAMP and IP1 HTRF HTplex cell-based assay. BMG LABTECH. [Link]

  • Promega. (n.d.). GloSensor™ cAMP Assay Protocol. Promega. [Link]

  • National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. [Link]

  • National Center for Biotechnology Information. (n.d.). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. NCBI. [Link]

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  • Innoprot. (n.d.). beta2 adrenoceptor Assay. Innoprot. [Link]

  • Fiveable. (2025, August 15). N-methylimidazole: Organic Chemistry Study Guide. Fiveable. [Link]

  • National Center for Biotechnology Information. (2017, March 27). Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. NCBI. [Link]

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  • Royal Society of Chemistry. (2025, February 14). Covalent functionalization of G protein-coupled receptors by small molecular probes. RSC. [Link]

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  • PubMed. (2018, September 3). Photoswitching the Efficacy of a Small-Molecule Ligand for a Peptidergic GPCR: from Antagonism to Agonism. PubMed. [Link]

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  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Organic Chemistry Portal. [Link]

  • ACS Publications. (2019, February 21). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry. [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride
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